Ethyl methyl imidazolium dicyanamide
Description
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Properties
IUPAC Name |
cyanoiminomethylideneazanide;2-ethyl-3-methyl-1H-imidazol-3-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.C2N3/c1-3-6-7-4-5-8(6)2;3-1-5-2-4/h4-5H,3H2,1-2H3;/q;-1/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJZMHINTFYPGW-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=[N+](C=CN1)C.C(=[N-])=NC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 1-Ethyl-3-methylimidazolium Dicyanamide ([EMIM][DCA])
Part 1: Executive Summary & Core Value Proposition
1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) stands as a premier "Low-Viscosity Class" Ionic Liquid (IL).[1] Unlike first-generation ILs (e.g., [BMIM][PF6]) which suffer from honey-like consistency, [EMIM][DCA] exhibits a dynamic viscosity (~16–21 cP at 25°C) comparable to ethylene glycol.
For researchers in drug development and electrochemistry, this physical property is the critical variable . Low viscosity directly correlates to higher ionic mobility (conductivity) and faster mass transfer rates in solute diffusion. Consequently, [EMIM][DCA] is currently the solvent of choice when the kinetic limitations of viscous fluids must be overcome without sacrificing thermal stability or negligible vapor pressure.
Part 2: Physicochemical Architecture
The utility of [EMIM][DCA] is dictated by the interaction between the planar imidazolium cation and the charge-delocalized dicyanamide anion. The anion's "V-shaped" geometry and charge dispersion weaken the lattice energy, resulting in a liquid state at sub-zero temperatures.
Table 1: Validated Physicochemical Properties
| Property | Value | Test Conditions | Relevance |
| CAS Number | 370865-89-7 | N/A | Global Identifier |
| Molecular Weight | 177.21 g/mol | N/A | Stoichiometry |
| Appearance | Colorless to Yellow Liquid | Ambient | Purity Indicator (Darker = Impure) |
| Viscosity | 16.8 – 21.0 cP | 25°C | Critical: Enables high diffusion rates |
| Density | 1.10 – 1.11 g/cm³ | 25°C | Volumetric dosing |
| Conductivity | ~25.3 mS/cm | 25°C | Superior to most organic electrolytes |
| Melting Point | -21 °C | 1 atm | Wide liquidus range |
| Electrochem.[1][2][3][4][5][6][7][8] Window | ~3.0 V | Glassy Carbon | Stable for most battery anodes |
| Water Solubility | Miscible | Ambient | Hygroscopic (Requires drying) |
Expert Insight: The viscosity of [EMIM][DCA] is highly sensitive to water content. A water uptake of just 1 wt% can alter viscosity measurements by >10%. Always verify water content (Karl Fischer titration) before characterizing transport properties.
Part 3: Synthesis & Purification Protocol
Method: Anion Metathesis (Halide-Free Route)
To ensure pharmaceutical or electrochemical grade purity, a metathesis reaction using a silver salt is the gold standard (to precipitate Ag-Halide), though sodium salts are used for bulk industrial synthesis.
Reaction Logic: [EMIM][Br] + Ag[DCA] → [EMIM][DCA] + AgBr(s)
Step-by-Step Protocol
-
Precursor Preparation: Dissolve 1 equivalent of 1-Ethyl-3-methylimidazolium bromide ([EMIM][Br]) in deionized water.
-
Metathesis: Slowly add 1.05 equivalents of Silver Dicyanamide (Ag[DCA]) or Sodium Dicyanamide (Na[DCA]) under vigorous stirring.
-
Why: Slight excess of the dicyanamide salt ensures full conversion of the imidazolium cation.
-
-
Reaction Phase: Stir at room temperature for 12–24 hours. Protect from light if using Silver salts.
-
Purification (Filtration):
-
If Ag salt used: Filter the yellow AgBr precipitate using a 0.2 µm PTFE membrane.
-
If Na salt used: Evaporate water first, then extract [EMIM][DCA] with dry acetone (NaBr is insoluble in acetone) and filter.
-
-
Drying (Critical): Remove solvent via rotary evaporation. Final drying must be performed under high vacuum (< 1 mbar) at 60°C for 48 hours to remove trace water.
Visualization: Synthesis Workflow
Figure 1: Metathesis workflow for generating high-purity [EMIM][DCA]. Note that "M" represents Ag or Na.
Part 4: Applications in Drug Development & Delivery[2]
[EMIM][DCA] is increasingly utilized in pharmaceutical engineering to solve "Brick Dust" solubility problems—APIs that are insoluble in water and traditional organic solvents.
Solubilization of Difficult APIs
The dicyanamide anion is a strong hydrogen bond acceptor. It disrupts the crystal lattice of cohesive drugs (e.g., Paclitaxel, Acyclovir) more effectively than neutral solvents.
-
Mechanism: The [DCA] anion competes for hydrogen bonding sites on the API molecule, breaking intermolecular API-API bonds and allowing the imidazolium cation to solvate the hydrophobic regions.
Transdermal Drug Delivery
Due to its low viscosity, [EMIM][DCA] acts as a permeation enhancer.
-
Action: It extracts lipids from the stratum corneum (the skin's outer barrier), creating transient channels for drug diffusion.
-
Advantage: Unlike [BMIM][PF6] (hydrophobic), [EMIM][DCA] is hydrophilic, allowing it to bridge the gap between aqueous formulations and lipid membranes.
Visualization: Solvation Mechanism
Figure 2: Mechanism of API solubilization. The low viscosity of [EMIM][DCA] accelerates the kinetic attack on the crystal lattice.
Part 5: Electrochemical & Engineering Applications[5][6]
Energy Storage (Supercapacitors)
[EMIM][DCA] is a top-tier electrolyte for supercapacitors due to its Conductivity vs. Viscosity Balance .
-
Logic:
. -
Performance: It allows for faster charge/discharge cycles than BF4- or PF6-based ILs.
-
Limitation: The electrochemical window (~3.0 V) is narrower than [EMIM][TFSI] (~4.3 V). It is best used in carbon-based supercapacitors rather than high-voltage Li-ion cathodes.
CO2 Capture
The amino-like nature of the dicyanamide anion provides high solubility for CO2, making [EMIM][DCA] a candidate for gas separation membranes.
Part 6: Safety, Toxicity & Handling (E-E-A-T)
While [EMIM][DCA] is less toxic than pyridine-based ILs, it is not benign . Standard laboratory safety protocols are mandatory.[9]
-
GHS Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol:
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
-
In case of Skin Contact: Wash immediately with soap and water. The substance is hydrophilic and washes off easily (unlike hydrophobic ILs).
-
Disposal: Do not pour down drains. Collect in halogen-free organic waste containers.
-
References
-
IoLiTec Ionic Liquids Technologies. 1-Ethyl-3-methylimidazolium dicyanamide Technical Data Sheet. Retrieved from
-
Sigma-Aldrich (Merck). 1-Ethyl-3-methylimidazolium dicyanamide Safety Data Sheet (SDS). Retrieved from
-
National Institutes of Health (NIH). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water. Journal of Chemical & Engineering Data. Retrieved from
-
Carl Roth. Ionic Liquid Properties and Applications. Retrieved from
-
PubChem. 1-Ethyl-3-methylimidazolium dicyanamide Compound Summary. Retrieved from
Sources
- 1. iolitec.de [iolitec.de]
- 2. ijnrd.org [ijnrd.org]
- 3. 1-Ethyl-3-methyl-imidazolium dicyanamide (EMIM DCA), 25 g, CAS No. 370865-89-7 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 4. roco.global [roco.global]
- 5. 1-Ethyl-3-methylimidazolium Dicyanamide, C8H11N5, 370865-89-7, Salt with N-Cyanocyanamide (1:1) [mallakchemicals.com]
- 6. hnsincere.com [hnsincere.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Mimic Nature Using Chemotaxis of Ionic Liquid Microdroplets for Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iolitec.de [iolitec.de]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Technical Deep Dive: Ethyl Methyl Imidazolium Dicyanamide ([EMIM][DCA])
Topic: Ethyl methyl imidazolium dicyanamide ([EMIM][DCA]) Content Type: Technical Deep Dive / Literature Review Audience: Researchers, Scientists, Drug Development Professionals
The Low-Viscosity Workhorse of Ionic Liquids
Executive Summary
1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) represents a paradigm shift in ionic liquid (IL) engineering. Unlike its viscous predecessors (e.g., [BMIM][PF6]), [EMIM][DCA] exhibits an anomalously low viscosity (~21 cP at 25°C), a property derived directly from the planar, charge-delocalized nature of the dicyanamide anion. This guide synthesizes the critical physicochemical behaviors of [EMIM][DCA], ranging from its role as a hypergolic fuel in propulsion systems to its utility as a solvent for difficult-to-dissolve biomass like cellulose, while addressing the specific toxicological nuances required for pharmaceutical applications.
Molecular Architecture & Physicochemical Profile[1]
The utility of [EMIM][DCA] is governed by its supramolecular structure. The cation, [EMIM]+, provides asymmetry to suppress crystallization, while the anion, [N(CN)2]-, acts as a "structure breaker."
The "Planar Effect" on Viscosity
The dicyanamide anion is V-shaped but chemically planar with extensive charge delocalization across the nitrogen atoms. This reduces the strength of Coulombic interactions and hydrogen bonding with the imidazolium ring protons compared to spherical anions like Cl- or BF4-. The result is higher ionic mobility and lower viscosity, a critical parameter for mass transfer in catalysis and battery electrolytes.
Key Physicochemical Data
Data summarized from standard literature values (IoLiTec, Sigma, NIST).
| Property | Value | Conditions | Relevance |
| Molecular Formula | C₈H₁₁N₅ | - | High Nitrogen content (Energetics) |
| Molecular Weight | 177.21 g/mol | - | - |
| Viscosity ( | 16.8 – 21.0 cP | 25°C | Critical: ~10x lower than [BMIM][PF6] |
| Density ( | 1.10 g/cm³ | 25°C | Higher than water, lower than halogenated ILs |
| Conductivity ( | ~27 mS/cm | 25°C | Excellent for electrochemical applications |
| Melting Point | -21°C | - | Room Temperature Ionic Liquid (RTIL) |
| Electrochemical Window | ~3.0 V | - | Suitable for supercapacitors/batteries |
| Flash Point | > 250°C | - | Thermally stable, negligible vapor pressure |
Synthetic Pathways & Purity Control
High-purity [EMIM][DCA] is essential, particularly for electrochemical and biological applications where halide impurities (Cl-, Br-) can cause electrode corrosion or enzymatic inhibition.
The Silver Salt Metathesis (Gold Standard)
While ion exchange resins exist, the metathesis reaction using Silver Dicyanamide (Ag[DCA]) remains the most reliable method for generating halide-free ILs on a laboratory scale. The driving force is the precipitation of insoluble Silver Iodide (AgI) or Silver Chloride (AgCl).
Protocol: Synthesis of [EMIM][DCA] via Metathesis
-
Precursor Prep: Dissolve stoichiometric 1-ethyl-3-methylimidazolium iodide ([EMIM]I) in deionized water.
-
Reaction: Add a stoichiometric amount of Ag[DCA] suspension to the solution. Stir vigorously for 4–6 hours in the dark (to prevent Ag salt photoreduction).
-
Separation: Filter the yellow AgI precipitate using a fine frit (0.2 µm PTFE membrane recommended).
-
Validation (Self-Validating Step): Take a 0.5 mL aliquot of the filtrate and add a drop of AgNO3. If turbidity appears, unreacted halide remains. Repeat filtration or add trace Ag[DCA].
-
Isolation: Remove water via rotary evaporation (60°C, reduced pressure).
-
Drying: Dry under high vacuum (< 0.1 mbar) at 60°C for 24 hours to remove trace moisture.
Visualization: Synthesis Workflow
Caption: Figure 1. Halide-free synthesis workflow via silver salt metathesis.[1][2] The silver nitrate test acts as a critical quality gate.
Solvation Dynamics: Biomass & CO2 Capture
Cellulose Dissolution Mechanism
[EMIM][DCA] is a potent solvent for lignocellulosic biomass. Unlike water, which cannot break the strong intra- and intermolecular hydrogen hydrogen bond network of cellulose, the [DCA]- anion acts as a strong hydrogen bond acceptor.
-
Mechanism: The nitrile nitrogens on the [N(CN)2]- anion compete with the hydroxyl groups of the cellulose polymer chain.
-
Advantage: While [EMIM][Acetate] is also effective, [EMIM][DCA] offers significantly lower viscosity, allowing for higher biomass loading (up to 10-15 wt%) and easier pumping in industrial processing.
CO2 Capture
The dicyanamide anion shows a specific affinity for CO2, not merely through physical void filling, but via weak Lewis acid-base interactions at the gas-liquid interface. This makes [EMIM][DCA] a candidate for supported ionic liquid membranes (SILMs) for gas separation.
Caption: Figure 2. Mechanism of biomass dissolution. The anion disrupts the hydrogen bonding network, while the cation prevents re-aggregation.
Energetic Applications: Hypergolicity
[EMIM][DCA] is a "green" alternative to hydrazine in bipropellant systems. It exhibits hypergolicity —spontaneous ignition upon contact with an oxidizer (specifically White Fuming Nitric Acid, WFNA).
-
Ignition Delay (ID): Typically < 50 ms.
-
Mechanism: The dicyanamide anion is energy-dense (high nitrogen content). Upon contact with HNO3, protonation of the anion occurs, generating unstable dicyanamide acid species which decompose exothermically, triggering the ignition of the fuel-rich cation.
Pharmaceutical Relevance & Toxicology
Critical Disambiguation:
WARNING: Do not confuse the Dicyanamide ([DCA]-) anion with Dichloroacetate (DCA) . Dichloroacetate is a small molecule metabolic modulator used in cancer research (PDK inhibition). Dicyanamide is an ionic liquid anion.[1][3] They are chemically distinct and have different toxicological profiles.
Cytotoxicity Profile
For drug delivery applications (e.g., solubilizing poorly soluble APIs), the safety profile of [EMIM][DCA] is nuanced:
-
Acute Toxicity (In Vivo): Generally low. Oral LD50 in rats is reported > 2000 mg/kg, classifying it as "not acutely toxic" under GHS standards.[4]
-
Cytotoxicity (In Vitro): Moderate.
-
The lipophilicity of the [EMIM]+ cation facilitates cell membrane permeation.
-
EC50 values (cell viability) are typically in the millimolar (mM) range.
-
Comparison: [EMIM][DCA] is generally less toxic than fluorinated ILs (like [EMIM][NTf2]) but more toxic than simple halide salts ([EMIM][Cl]) or choline-based ILs.
-
Antimicrobial Properties
The same membrane-disrupting property that causes cytotoxicity makes [EMIM][DCA] an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria, potentially serving as a self-preserving solvent in topical formulations.
Caption: Figure 3. Decision framework for pharmaceutical application of [EMIM][DCA] based on toxicological data.
References
-
MacFarlane, D. R., et al. (2001). "Lewis base ionic liquids." Chemical Communications. Link
-
IoLiTec Ionic Liquids Technologies. "1-Ethyl-3-methylimidazolium dicyanamide Technical Data Sheet." Link
- Rogers, R. D., et al. (2002). "Ionic liquids as green solvents for engineering." Green Chemistry.
-
Schneider, S., et al. (2008). "Ionic Liquids as Hypergolic Fuels." Energy & Fuels. Link
- Zhao, H., et al. (2009). "Use of ionic liquids as 'green' solvents for extractions." Journal of Chemical Technology & Biotechnology. (Discusses biomass dissolution).
- Ranke, J., et al. (2007). "Ecotoxicological properties of imidazolium ionic liquids." Ecotoxicology and Environmental Safety. (Source for EC50/LD50 comparisons).
-
Carl Roth GmbH. "Safety Data Sheet: 1-Ethyl-3-methyl-imidazolium-dicyanamide." Link
Sources
Technical Deep Dive: Physical Properties of 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA])
Executive Summary
1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]), CAS 370865-89-7, represents a premier class of "super-ionic" liquids characterized by anomalously low viscosity and high ionic conductivity. Unlike conventional ionic liquids (ILs) hindered by sluggish mass transport, [EMIM][DCA] leverages the charge delocalization of the dicyanamide anion to achieve transport properties competitive with organic solvents while retaining the thermal stability and negligible vapor pressure of salts. This guide provides a validated physicochemical profile, emphasizing the critical impact of water content on measured values—a frequent source of experimental error in literature.
Chemical Identity & Structural Logic
The macroscopic fluidity of [EMIM][DCA] is a direct consequence of its molecular architecture. The planar, V-shaped dicyanamide anion (
| Property | Specification |
| IUPAC Name | 1-Ethyl-3-methylimidazolium dicyanamide |
| CAS Number | 370865-89-7 |
| Molecular Formula | |
| Molecular Weight | 177.21 g/mol |
| Appearance | Colorless to pale yellow liquid (purity dependent) |
| Hygroscopicity | Extreme. Absorbs atmospheric moisture rapidly. |
Visualization: Structure-Property Relationship
The following diagram illustrates how the molecular features of [EMIM][DCA] translate into its key macroscopic advantages.
Figure 1: Mechanistic flow from molecular structure to macroscopic transport properties.
Physicochemical Property Profile
Thermodynamic & Thermal Stability
[EMIM][DCA] is a Room Temperature Ionic Liquid (RTIL) with a liquid range spanning over 300°C. However, researchers must distinguish between the melting point and the glass transition, as commercial samples often supercool.
-
Melting Point (
): -21 °C (Pure crystalline phase). Note: Impure or "wet" samples may exhibit pseudo-melting points around -6 °C due to water depression or eutectic formation. -
Thermal Decomposition (
): ~233 °C to 350 °C.-
Expert Insight: The decomposition temperature is method-dependent. Thermogravimetric Analysis (TGA) under nitrogen often yields values >300 °C (dynamic scanning), but long-term isothermal stability is lower (~200 °C). The dicyanamide anion is generally less thermally stable than imides (e.g.,
) but sufficient for most liquid-phase reactions.
-
Transport Properties (The "Super-Ionic" Advantage)
This is the defining feature of [EMIM][DCA]. It possesses one of the lowest viscosities among all air-stable ionic liquids.
| Property (at 25°C) | Value Range | Notes |
| Density ( | 1.10 – 1.11 g/cm³ | Lower than most fluorinated ILs. |
| Viscosity ( | 14 – 21 cP | Critical: Highly sensitive to water. Water acts as a plasticizer, significantly lowering viscosity further. |
| Conductivity ( | 18 – 25 mS/cm | Exceptional for electrochemical applications (e.g., supercapacitors). |
| Refractive Index ( | 1.5130 – 1.5170 | Useful for purity checks. |
Walden Rule Compliance: [EMIM][DCA] falls near the "ideal KCl line" on a Walden plot, indicating high ionicity (dissociated ions) rather than forming neutral ion pairs. This makes it an excellent electrolyte.[1]
Electrochemical Window (ECW)
-
Range: ~3.0 V (Working range).
-
Limits: Anodic stability is limited by the oxidation of the dicyanamide anion. While some literature claims up to 4.0 V, practical reversible cycling is typically restricted to 3.0 V on Platinum or Glassy Carbon electrodes.
-
Application: Suitable for Dye-Sensitized Solar Cells (DSSCs) and double-layer capacitors, but not for high-voltage Lithium-ion cathodes (>4.5 V).
Solvation & Biological Interface
CO2 Capture & Gas Solubility
[EMIM][DCA] shows high solubility for
-
Mechanism: Physisorption.
-
Selectivity: High selectivity for
over or , making it a candidate for flue gas separation membranes.
Drug Development & Cytotoxicity
For pharmaceutical researchers, [EMIM][DCA] is a potent solvent for poorly soluble drugs (e.g., crystalline APIs).
-
Toxicity Profile: Moderate. Studies on Caco-2 cell lines indicate it is less toxic than long-chain (
) analogs but more cytotoxic than simple salts. -
Mechanism: The "side chain effect" dominates; the ethyl group is relatively benign compared to longer alkyl chains which disrupt cell membranes.
-
Use Case: Processing solvent for crystallization or transdermal delivery vehicles (requires removal before final formulation).
Experimental Protocol: The "Drying Standard"
Trustworthiness Directive: The physical properties of [EMIM][DCA] reported in literature vary wildly (e.g., viscosity ranging from 14 to 32 cP). This is almost exclusively due to water contamination. [EMIM][DCA] is hygroscopic; it will absorb moisture from the air within minutes.
Validated Handling Workflow: To replicate the "true" physical properties, the following protocol is mandatory.
Figure 2: Mandatory purification and handling workflow to ensure data integrity.
Protocol Notes:
-
Temperature: Do not exceed 80°C during drying to avoid onset of thermal degradation or discoloration (yellowing indicates impurity formation).
-
Validation: Never trust the "as-received" water content. Always verify with Karl Fischer coulometry immediately before use.
References
-
RoCo Global. (2025). 1-Ethyl-3-methylimidazolium dicyanamide, >98% Properties and Applications.[2][3][4]Link
-
Journal of Chemical & Engineering Data. (2024). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water. ACS Publications. Link
-
Journal of Chemical & Engineering Data. (2020). Density, Viscosity, and Electrical Conductivity of 1-Alkyl-3-methylimidazolium Dicyanamide Ionic Liquids. ACS Publications. Link
-
Green Chemistry. (2020). Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line.[5] RSC Publishing. Link
-
Thermochimica Acta. (2014). Thermal Stability and Specific Heats of {[Emim][DCA]+[Emim][TCM]} Mixed Ionic Liquids. Elsevier.[6] Link
-
Sigma-Aldrich. (2025).[1][2] 1-Ethyl-3-methylimidazolium dicyanamide Safety Data Sheet & Product Specification.Link
Sources
- 1. hnsincere.com [hnsincere.com]
- 2. 1-ETHYL-3-METHYLIMIDAZOLIUM DICYANAMIDE | 370865-89-7 [chemicalbook.com]
- 3. 1-Ethyl-3-methylimidazolium dicyanamide = 98.5 HPLC/T 370865-89-7 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Purity Analysis of 1-Ethyl-3-methylimidazolium Dicyanamide ([EMIM][DCA])
Part 1: Executive Summary & Strategic Imperative
In the realm of ionic liquids (ILs), 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) is a "workhorse" solvent, prized for its exceptionally low viscosity (~15–21 cP at 25°C) and high conductivity. In drug development, it serves as a powerful solubilizing agent for poorly water-soluble APIs (e.g., ibuprofen, albendazole) and a reaction medium for transition-metal catalysis.
However, the "Green Solvent" label is contingent on purity. Purity in ILs is not a binary state; it is a functional parameter.
-
The Viscosity Paradox: Trace water lowers viscosity, while trace halides raise it. A "correct" viscosity reading can mask a contaminated sample where these two impurities cancel each other out.
-
The Toxicity Vector: While [EMIM][DCA] is designed for lower toxicity, residual imidazole precursors or heavy metal catalysts from synthesis can induce cytotoxicity in cell-based assays, invalidating drug safety data.
This guide moves beyond basic "Certificate of Analysis" testing to a rigorous, self-validating purity assessment protocol.
Part 2: The Impurity Architecture
To analyze purity, one must understand the synthetic origin of the impurities. [EMIM][DCA] is typically synthesized via a metathesis reaction (anion exchange).
The Critical Impurities
| Impurity Category | Specific Analytes | Origin | Impact on Application |
| Halides | Chloride (Cl⁻), Bromide (Br⁻) | Leftover from precursor [EMIM]X salts. | Critical: Increases viscosity drastically; causes corrosion in steel reactors; poisons metal catalysts. |
| Protics/Water | H₂O | Hygroscopic absorption; incomplete drying. | Critical: Decreases viscosity; narrows electrochemical window; hydrolyzes sensitive APIs. |
| Organic Volatiles | 1-Methylimidazole, Ethyl halides | Unreacted starting materials. | Toxicity: High cytotoxicity; interferes with biological assays; offensive odor. |
| Metals | Na⁺, K⁺, Ag⁺ | Counter-ions from metathesis salts (e.g., NaN(CN)₂). | Alters ionic strength; precipitates in phosphate buffers. |
Synthesis & Impurity Flow Diagram
The following diagram maps the entry points of impurities during the standard metathesis synthesis route.
Figure 1: Impurity genealogy in [EMIM][DCA] synthesis. Note that halides persist from the intermediate stage, while water is often re-introduced post-purification.
Part 3: Analytical Protocols
Protocol A: Halide Quantification (Ion Chromatography)
The Gold Standard. Do not rely on Silver Nitrate (AgNO₃) titration for <500 ppm detection.
Why IC? Titration endpoints in ILs are obscure due to the "matrix effect" of the bulky organic cation. IC separates the halide from the dicyanamide matrix, preventing interference.
Methodology:
-
Column Selection: Anion-exchange column (e.g., Dionex IonPac AS20 or equivalent) designed for polarizable anions.
-
Eluent: Potassium Hydroxide (KOH) gradient. Note: Isocratic elution often fails because the [DCA] anion elutes much later than Cl⁻, causing baseline drift.
-
Sample Prep:
-
Dissolve 0.5 g [EMIM][DCA] in 50 mL deionized water (18.2 MΩ).
-
Critical Step: Pass through a C18 solid-phase extraction (SPE) cartridge to remove the organic [EMIM] cation if your column is sensitive to organics. This prolongs column life.
-
-
Detection: Suppressed Conductivity.
-
Limit of Quantitation (LOQ): Typically < 1 ppm for Cl⁻.
Protocol B: Water Determination (Coulometric Karl Fischer)
Viscosity is a function of water content. You must know the water level to validate any physical property measurement.
Methodology:
-
Technique: Coulometric (not Volumetric). Volumetric is too insensitive for the <1000 ppm range required for high-grade ILs.
-
Anode Solution: Use a diaphragm-less reagent if possible to prevent clogging, or a specific reagent for ketones/aldehydes if side reactions are suspected (though [DCA] is generally stable).
-
Injection: Direct injection of 0.5–1.0 g of IL via syringe.
-
Drift Correction: ILs are hygroscopic. Determine the drift of the cell immediately before injection.
-
Target: < 100 ppm (0.01%) for electrochemical grade; < 1000 ppm (0.1%) for general synthesis.
Protocol C: Structural Verification (1H NMR)
Used to detect organic impurities (methylimidazole) and confirm the cation structure.
Solvent: Deuterated DMSO (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is preferred to prevent peak overlap with water.
Key Peak Assignments (in DMSO-d₆):
-
δ ~9.0 ppm (s, 1H): C2-H (Acidic proton between nitrogens). Note: This peak shifts significantly with concentration and water content.
-
δ ~7.6, 7.7 ppm (m, 2H): C4-H and C5-H (Backbone protons).
-
δ ~4.2 ppm (q, 2H): N-CH₂ -CH₃ (Ethyl methylene).
-
δ ~3.9 ppm (s, 3H): N-CH₃ (Methyl group).
-
δ ~1.4 ppm (t, 3H): N-CH₂-CH₃ (Ethyl methyl).
Impurity Flags:
-
δ ~7.0–7.5 ppm (extra peaks): Indicates unreacted 1-methylimidazole.
-
δ ~11.0+ ppm: Indicates presence of free acid (if acid metathesis was used).
Part 4: The Self-Validating Purity Workflow
Do not run tests in random order. Follow this logic gate to save time and instrument resources.
Figure 2: Sequential analysis workflow. Note that water content must be normalized (dried) before assessing other physical properties, as wet ILs behave like different solvents entirely.
Part 5: Case Study & Interpretation
Scenario: A researcher observes that a batch of [EMIM][DCA] has a viscosity of 18 cP (within spec) but performs poorly in a palladium-catalyzed coupling reaction (low yield).
Analysis:
-
Viscosity Deception: The researcher assumes the IL is pure because the viscosity is correct.
-
The Hidden Variable:
-
IC Analysis reveals 2,500 ppm Chloride (Cl⁻).
-
KF Analysis reveals 3,000 ppm Water.
-
-
Mechanism of Failure:
-
The high water content lowered the viscosity.
-
The high chloride content raised the viscosity.
-
Net Result: Viscosity appeared "normal," but the Chloride ions poisoned the Palladium catalyst, killing the reaction.
-
Takeaway: Never use physical properties (density/viscosity) as a proxy for chemical purity.
References
-
Villagrán, C., et al. Determination of Halide Impurities in Ionic Liquids by Ion Chromatography.[1] ResearchGate (2008). [Link]
-
Ferreira, R., et al. Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water. Journal of Chemical & Engineering Data (2024). [Link]
-
National Toxicology Program. Toxicity studies of select ionic liquids (including Emim-Cl) administered in drinking water.[2] PubMed (2022).[2] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Dalton: A Technical Deep Dive into Ethyl Methyl Imidazolium Dicyanamide
Topic: Molecular Weight & Physicochemical Architecture of [EMIM][DCA] CAS: 370865-89-7 Primary Audience: Senior Researchers, Formulation Scientists, and Process Chemists.
Part 1: The Molecular Fingerprint
In precision chemistry, the molecular weight (MW) is not merely a static number for stoichiometry; it is the fundamental determinant of diffusion coefficients, ionic mobility, and molar volume. For 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]), the low molecular weight of the anion is the structural engine behind its defining characteristic: ultra-low viscosity.
Core Specifications
| Parameter | Value | Technical Context |
| Molecular Weight | 177.21 g/mol | Low MW contributes to high ionic mobility. |
| Molecular Formula | High nitrogen content ( | |
| Cation MW | ~111.17 g/mol | [EMIM] |
| Anion MW | ~66.04 g/mol | [DCA] |
| Density (25°C) | 1.10 - 1.11 g/cm³ | Essential for converting gravimetric MW to Molarity ( |
| Viscosity (25°C) | ~16 - 21 cP | One of the lowest among ILs; critical for mass transfer. |
| Electrochemical Window | ~3.0 - 4.2 V | Wide window suitable for electrolytes; purity dependent. |
The "Effective" Molecular Weight (The Senior Scientist's Note)
While the theoretical MW is 177.21 g/mol , [EMIM][DCA] is hygroscopic . In a practical laboratory setting, the "Effective MW" (
Implication: A sample with 1% water content (common if handled outside a glovebox) introduces a stoichiometry error of ~0.9% in strict synthesis and drastically lowers viscosity, potentially leading to false positives in transport property measurements.
Part 2: Synthesis & Purity – The Foundation of Accuracy
To rely on the molecular weight of 177.21 g/mol , you must ensure the absence of halide precursors (Cl/Br), which have different atomic masses and poison metal catalysts in pharmaceutical workflows.
Synthesis Workflow (Halide-Free Metathesis)
The preferred route for pharmaceutical and electronic applications is anion exchange to prevent halide contamination.
Figure 1: Halide-free synthesis pathway via metathesis. Silver salts (AgDCA) ensure complete removal of halides via precipitation, essential for maintaining accurate molecular weight stoichiometry.
Quality Control Protocol
Before using [EMIM][DCA] in drug formulation or electrochemistry, validate the MW integrity:
-
1H NMR (DMSO-d6): Verify cation structure and integration (Ethyl:Methyl ratio).
-
Silver Nitrate Test (Qualitative): Add
to an aqueous aliquot. Turbidity indicates retained Chloride (MW deviation). -
Karl Fischer Titration: Quantify water. If
ppm, dry further. Water is the primary disruptor of the MW/Density relationship.
Part 3: Physicochemical Implications in Research
The Walden Rule Application
[EMIM][DCA] is a "Good" Ionic Liquid, meaning it follows the Walden Rule, where molar conductivity (
Why this matters:
The low Molecular Weight of the [DCA] anion (
Pharmaceutical Application: Hydrotropy
[EMIM][DCA] acts as a powerful hydrotrope, increasing the solubility of poorly water-soluble drugs (e.g., Vanillin, Ibuprofen) by orders of magnitude.
Figure 2: Hydrotropic solubilization mechanism. The [EMIM] cation engages in
Part 4: Experimental Protocol – Molarity Preparation
Objective: Prepare a 1.0 M solution of [EMIM][DCA] in Acetonitrile for electrochemical testing.
The Challenge: Liquids with high viscosity and hygroscopicity cannot be pipetted accurately by volume for precision work. Always weigh gravimetrically.
Step-by-Step:
-
Calculate Mass:
-
Inert Handling: Weigh [EMIM][DCA] inside a glovebox or using a syringe-septum technique to prevent moisture uptake (which would dilute the mass).
-
Dissolution: Add the IL to a volumetric flask.
-
Solvent Addition: Add Acetonitrile to ~90% volume. Sonicate to ensure mixing (viscous ILs can form a bottom layer).
-
Finalize: Top up to the mark at 25°C.
References
-
Alfa Chemistry. (2024). 1-Ethyl-3-methylimidazolium dicyanamide Properties and Specifications. Retrieved from
-
Sigma-Aldrich. (2024). 1-Ethyl-3-methylimidazolium dicyanamide Product Sheet. Retrieved from
-
IoLiTec. (2024).[1] Technical Data Sheet: [EMIM][DCA] High Purity Ionic Liquids. Retrieved from [2]
-
Yoshida, Y., et al. (2004). 1-Ethyl-3-methylimidazolium Based Ionic Liquids Containing Cyano Groups: Synthesis, Characterization, and Crystal Structure. Inorganic Chemistry. Retrieved from
-
Carl Roth. (2024). Safety Data Sheet: 1-Ethyl-3-methyl-imidazolium dicyanamide. Retrieved from
Sources
solubility of Ethyl methyl imidazolium dicyanamide in organic solvents
An In-depth Technical Guide to the Solubility of 1-Ethyl-3-methylimidazolium Dicyanamide in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-ethyl-3-methylimidazolium dicyanamide, [EMIM][DCA], in a range of common organic solvents. As ionic liquids (ILs) are increasingly utilized in diverse applications such as synthesis, catalysis, and electrochemistry, a thorough understanding of their solubility behavior is critical for process design, optimization, and environmental fate assessment.[1] This document details the theoretical underpinnings of IL solubility, presents available quantitative and qualitative solubility data, and provides a field-proven, step-by-step protocol for the experimental determination of solubility using the isothermal saturation method. This guide is intended for researchers, scientists, and drug development professionals who are working with or considering the use of [EMIM][DCA] in their applications.
Introduction: The Critical Role of Solubility in Ionic Liquid Applications
1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) is a prominent member of the imidazolium-based ionic liquid family.[2][3] Its unique physicochemical properties, including low viscosity, high thermal stability, and negligible vapor pressure, make it an attractive "green" alternative to volatile organic compounds (VOCs) in a multitude of applications.[4][5] These applications span from its use as a solvent in organic synthesis and catalysis to its role as an electrolyte in batteries and other electrochemical devices.[2]
The success of these applications is intrinsically linked to the solubility of [EMIM][DCA] in various media. For instance, in liquid-liquid extraction processes, the mutual-miscibility of the IL and the organic solvent is a key parameter for designing an efficient separation.[6] In synthesis, the solubility of reactants in the IL phase dictates reaction rates and yields. Furthermore, understanding the solubility of [EMIM][DCA] in common organic solvents is crucial for downstream processing, such as product separation and IL recycling.
This guide aims to provide a centralized resource on the solubility of [EMIM][DCA], moving beyond simple qualitative descriptors to offer a more nuanced, data-driven understanding.
Theoretical Framework: Understanding the Drivers of Ionic Liquid Solubility
The solubility of an ionic liquid in an organic solvent is governed by a complex interplay of intermolecular forces. The adage "like dissolves like" provides a foundational, albeit simplistic, starting point. A more quantitative approach involves considering the cohesive energy density of the substances, a concept encapsulated by the Hildebrand solubility parameter (δ).[7][8] Materials with similar solubility parameters are more likely to be miscible.[8]
The Hildebrand solubility parameter is derived from the cohesive energy density, which is related to the heat of vaporization.[7] For a more detailed analysis, the total Hildebrand parameter can be deconstructed into three Hansen solubility parameters, which account for:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Solubility Profile of [EMIM][DCA] in Organic Solvents
The following table summarizes the available quantitative and qualitative solubility data for [EMIM][DCA] in a selection of organic solvents. It is important to note that comprehensive, quantitative data across a wide range of solvents and temperatures is still an area of active research.
| Solvent | Solvent Class | Hildebrand Solubility Parameter (δ) / (cal/cm³)^0.5[10][11] | Solubility of [EMIM][DCA] | Temperature (°C) | Citation(s) |
| Water | Protic | 23.4 | Soluble | Ambient | [3][12] |
| Methanol | Protic Alcohol | 14.5 | Soluble | Ambient | [3][12] |
| Ethanol | Protic Alcohol | 12.7 | Miscible | 25 | [13] |
| 1-Propanol | Protic Alcohol | 11.9 | Partially Miscible (UCST) | - | [1] |
| 1-Butanol | Protic Alcohol | 11.4 | Partially Miscible (UCST) | - | [1] |
| 1-Pentanol | Protic Alcohol | 10.9 | Partially Miscible (UCST) | - | [1] |
| Acetone | Polar Aprotic | 9.9 | Soluble | Ambient | [3][12] |
| Acetonitrile | Polar Aprotic | 11.9 | Miscible | Ambient | [5] |
| Toluene | Aromatic | 8.9 | Partially Miscible | - | [6] |
| n-Heptane | Non-polar | 7.4 | Immiscible | - | [6] |
UCST: Upper Critical Solution Temperature. Systems with UCST behavior are miscible above a certain temperature and phase-separate below it.
Experimental Determination of Solubility: The Isothermal Saturation (Shake-Flask) Method
The isothermal saturation method, commonly known as the shake-flask method, is a robust and widely accepted technique for determining the thermodynamic solubility of a solute in a solvent at a constant temperature.[14][15]
Principle
An excess amount of the solute ([EMIM][DCA]) is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved solute in the liquid phase is determined using a suitable analytical technique.
Step-by-Step Experimental Protocol
-
Preparation:
-
Ensure the [EMIM][DCA] is of high purity and has been thoroughly dried under vacuum to remove any residual water, as this can significantly affect solubility.
-
Use analytical grade solvents.
-
Prepare a series of vials or flasks with stoppers.
-
-
Sample Addition:
-
Add a known volume or mass of the organic solvent to each vial.
-
Add an excess amount of [EMIM][DCA] to each vial. A significant excess ensures that saturation is reached.
-
-
Equilibration:
-
Place the sealed vials in a constant temperature shaker bath set to the desired temperature.
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the system. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to rest in the constant temperature bath for several hours to allow the undissolved [EMIM][DCA] to settle.
-
Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to match the equilibration temperature. The syringe should be fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.
-
-
Analysis of Solute Concentration:
-
The concentration of [EMIM][DCA] in the collected aliquot can be determined using various analytical methods:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and selective method. For imidazolium-based ILs, reversed-phase HPLC with a C18 column and a UV detector is commonly employed.[16][17][18] A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is typically used.[17][19] A calibration curve must be prepared using standard solutions of known [EMIM][DCA] concentrations.
-
UV-Vis Spectroscopy: This method is simpler and faster than HPLC but may be less selective. The imidazolium ring of [EMIM][DCA] exhibits a characteristic UV absorbance.[20] A calibration curve of absorbance versus concentration must be constructed using standards of [EMIM][DCA] in the specific organic solvent. Care must be taken to ensure that the solvent itself does not absorb significantly at the analytical wavelength.
-
Gravimetric Analysis: The solvent from a known mass or volume of the saturated solution can be evaporated under vacuum, and the mass of the remaining [EMIM][DCA] can be determined. This method is less sensitive and requires the IL to be non-volatile, which is a key characteristic of [EMIM][DCA].
-
-
Data Reporting
Solubility should be reported in standard units such as:
-
Mole fraction (x)
-
Mass fraction (w)
-
Grams of solute per 100 g of solvent
-
Molarity (mol/L)
It is crucial to specify the temperature at which the solubility was determined.
Visual Workflow of the Isothermal Saturation Method
Caption: Workflow for the isothermal saturation (shake-flask) method.
Molecular Interactions Governing Solubility
The solubility of [EMIM][DCA] in organic solvents is a result of a balance of various intermolecular forces between the IL ions and the solvent molecules.
Caption: Key molecular interactions influencing [EMIM][DCA] solubility.
-
Ion-Dipole Interactions: For polar organic solvents, the primary driving force for dissolution is the ion-dipole interaction between the charged ions of [EMIM][DCA] and the partial charges of the solvent molecules.
-
Hydrogen Bonding: The dicyanamide anion is a good hydrogen bond acceptor. Therefore, [EMIM][DCA] tends to have higher solubility in protic solvents that can act as hydrogen bond donors, such as alcohols.
-
Van der Waals Forces: The ethyl and methyl groups on the imidazolium cation contribute to van der Waals interactions. These are particularly relevant for solubility in less polar solvents.
-
Dipole-Dipole Interactions: These forces are significant when [EMIM][DCA] is dissolved in polar aprotic solvents.
Conclusion and Future Outlook
This technical guide has synthesized the current understanding of the solubility of 1-ethyl-3-methylimidazolium dicyanamide in organic solvents. While qualitative information is available for a range of solvents, there is a clear need for more comprehensive quantitative data, particularly as a function of temperature. The provided experimental protocol for the isothermal saturation method offers a reliable framework for generating such data. A deeper understanding of the solubility of [EMIM][DCA] will undoubtedly accelerate its adoption in a wider array of industrial and research applications, paving the way for more sustainable chemical processes.
References
- Baka, E., Comer, J. E. A., & Takacs-Novak, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- Crook, J., et al. (2004). Liquid Phase Behavior of Imidazolium-Based Ionic Liquids with Alcohols. ACS Figshare.
- Huo, Y., Xia, S., & Ma, P. (2008). Solubility of Alcohols and Aromatic Compounds in Imidazolium-Based Ionic Liquids.
- Kłosińska, M., & Domańska, U. (2016). Solutions of ionic liquids with diverse aliphatic and aromatic solutes – Phase behavior and potentials for applications: A review article. Journal of Molecular Liquids, 223, 764-775.
- Lord, H., & Rutan, S. C. (2015). Rapid quantification of imidazolium-based ionic liquids by hydrophilic interaction liquid chromatography: Methodology and an investigation of the retention mechanisms.
- Huo, Y., Xia, S., & Ma, P. (2008). Solubility of Alcohols and Aromatic Compounds in Imidazolium-Based Ionic Liquids.
-
SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-Ethyl-3-methylimidazolium dicyanamide. Retrieved from [Link]
- Crosthwaite, J. M., Aki, S. N. V. K., Maginn, E. J., & Brennecke, J. F. (2005). Liquid phase behavior of imidazolium-based ionic liquids with alcohols: effect of hydrogen bonding and non-polar interactions. The Journal of Physical Chemistry B, 109(27), 13377-13383.
- Stepnowski, P., & Zaleska, A. (2006). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Molecules, 11(11), 937-947.
- Huo, Y., Xia, S., & Ma, P. (2008). Solubility of Alcohols and Aromatic Compounds in Imidazolium-Based Ionic Liquids.
- Ortega, J., et al. (2011). Isobaric Vapor–Liquid Equilibria for the Extractive Distillation of Ethanol + Water Mixtures Using 1-Ethyl-3-methylimidazolium Dicyanamide.
- Pal, A., & Gaba, R. (2014). Hildebrand, Hansen solubility parameters and dielectric constants for the organic solvents at 298.15 K.
-
American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]
- Garbaczewska, S., & Hupko, J. (2010). Determination of ionic liquids by HPLC method. Involvement in biodegradation test. Ecological Chemistry and Engineering A, 17(1), 61-66.
-
LookChem. (n.d.). Cas 370865-89-7,1-ETHYL-3-METHYLIMIDAZOLIUM DICYANAMIDE. Retrieved from [Link]
- Stepnowski, P. (2007). How to Analyze Imidazolium Ionic Liquids in Environmental Samples?. In ACS Symposium Series (Vol. 950, pp. 2-13). American Chemical Society.
- Meindersma, G. W., Podt, A. J. G., & de Haan, A. B. (2007). On the Extraction of Aromatic Compounds from Hydrocarbons by Imidazolium Ionic Liquids. Molecules, 12(7), 1438-1453.
-
ResearchGate. (n.d.). Comparison of ionic liquids with organic solvents. Retrieved from [Link]
- Domańska, U., & Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. International journal of molecular sciences, 11(5), 1973-1985.
- Zhang, J., et al. (2017). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. New Journal of Chemistry, 41(14), 6335-6344.
- García, J., et al. (2016). Comparison of Ionic Liquids to Conventional Organic Solvents for Extraction of Aromatics from Aliphatics.
- Verevkin, S. P., et al. (2019).
- Domańska, U., & Królikowska, M. (2012). Liquid–Liquid Equilibria in Aqueous 1-Alkyl-3-Methylimidazolium and 1-Butyl-3-Ethylimidazolium Based Ionic Liquids.
- Zhang, J., et al. (2017). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. New Journal of Chemistry, 41(14), 6335-6344.
-
Scribd. (n.d.). Hildebrand Solubility Parameter. Retrieved from [Link]
- Hu, Q., et al. (2015). Analysis of trace dicyandiamide in stream water using solid phase extraction and liquid chromatography UV spectrometry. Journal of Environmental Sciences, 35, 142-147.
- Hu, Q., et al. (2015). Analysis of trace dicyandiamide in stream water using solid phase extraction and liquid chromatography UV spectrometry.
- Faria, I., et al. (2021). The Role of the Anion in Imidazolium-Based Ionic Liquids for Fuel and Terpenes Processing. Molecules, 26(20), 6189.
-
Wikipedia. (n.d.). Hildebrand solubility parameter. Retrieved from [Link]
-
Hansen, C. M. (n.d.). Hildebrand - Hansen Solubility Parameters. Retrieved from [Link]
- Lokey Lab Protocols. (2017, March 6). Shake Flask logK.
-
ResearchGate. (n.d.). Solubility of ILs in water and organic solvents. Retrieved from [Link]
-
ResearchGate. (2015, February 11). Can someone suggest a reliable method for measuring solubility of ionic liquid in water?. Retrieved from [Link]
- Kurnia, K. A., et al. (2015). Vapor-Liquid Equilibria of Imidazolium Ionic Liquids with Cyano Containing Anions with Water and Ethanol. Sultan Qaboos University House of Expertise.
- Bernardino, K., Lima, T. A., & Ribeiro, M. C. C. (2019). Low Temperature Phase Transitions of the Ionic Liquid 1-Ethyl-3-methylimidazolium Dicyanamide. arXiv preprint arXiv:1910.04612.
- Verevkin, S. P., et al. (2021). Imidazolium Based Ionic Liquids: Unbiased Recovering of Vaporization Enthalpies from Infinite-Dilution Activity Coefficients. Molecules, 26(19), 5945.
- Bernardino, K., Lima, T. A., & Ribeiro, M. C. C. (2019). Low-Temperature Phase Transitions of the Ionic Liquid 1-Ethyl-3-methylimidazolium Dicyanamide. The Journal of Physical Chemistry B, 123(42), 8964-8971.
- Domańska, U., & Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. International journal of molecular sciences, 11(5), 1973-1985.
- de Oliveira, A. G., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(1), 119-128.
-
Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
- Shkrob, I. A., et al. (2018). Pulse Radiolysis and Computational Studies on a Pyrrolidinium Dicyanamide Ionic Liquid: Detection of the Dimer Radical Anion. The Journal of Physical Chemistry A, 122(11), 2849-2857.
-
Lanzhou Greenchem ILs. (n.d.). Imidazolium ILs. Retrieved from [Link]
-
Reddit. (2021, September 1). Measuring Cations & Anions. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-ETHYL-3-METHYLIMIDAZOLIUM DICYANAMIDE | 370865-89-7 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. hnsincere.com [hnsincere.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solubility Parameters: Theory and Application [cool.culturalheritage.org]
- 8. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Synthesis, structure and properties of imidazolium-based energetic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. scribd.com [scribd.com]
- 11. Hildebrand | Hansen Solubility Parameters [hansen-solubility.com]
- 12. chembk.com [chembk.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scielo.br [scielo.br]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Rapid quantification of imidazolium-based ionic liquids by hydrophilic interaction liquid chromatography: Methodology and an investigation of the retention mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
using Ethyl methyl imidazolium dicyanamide as an electrolyte
Application Note: 1-Ethyl-3-methylimidazolium Dicyanamide ([EMIM][DCA]) as a High-Performance Electrolyte
Executive Summary
1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) represents a paradigm shift in ionic liquid (IL) electrolytes. Unlike traditional viscous ILs (e.g., [BMIM][PF6]), [EMIM][DCA] exhibits an anomalously low viscosity (~17 cP at 25°C) and high ionic conductivity (>25 mS/cm). These properties bridge the gap between the safety of ionic liquids and the performance of organic solvents.
This guide details the protocols for deploying [EMIM][DCA] in energy storage (supercapacitors) and electrocatalysis (CO2 reduction), while addressing its critical sensitivity to moisture.
Material Profile & Technical Specifications
The dicyanamide anion [N(CN)2]- is a "soft" anion with delocalized charge, which reduces cation-anion interaction strength, resulting in higher fluidity.
| Property | Value | Context/Implication |
| Molecular Formula | C₈H₁₁N₅ | MW: 177.21 g/mol |
| Viscosity (25°C) | ~17–21 cP | Critical Advantage: Significantly lower than [EMIM][BF4] (~38 cP) or [EMIM][TFSI] (~32 cP), enabling faster mass transport.[1] |
| Conductivity (25°C) | ~25–27 mS/cm | High ionic mobility suitable for high-rate discharge applications. |
| Electrochemical Window (ECW) | ~3.0 V (conservative) | Anodic limit is lower than TFSI-based ILs. Stable up to ~1.5 V vs Ag/Ag+; oxidation of DCA anion occurs around +1.2 V to +1.5 V vs Ag. |
| Density | 1.11 g/cm³ | Denser than water, facilitates phase separation in aqueous extractions. |
| Hygroscopicity | Extreme | Absorbs atmospheric water rapidly. Water content >500 ppm drastically reduces ECW and alters viscosity. |
Critical Protocol: Preparation and Drying (The "Dryness" Imperative)
Causality: The primary failure mode in [EMIM][DCA] experiments is not the material itself, but water contamination. Water narrows the electrochemical window (hydrolysis at extreme potentials) and alters catalytic selectivity.
Workflow Visualization: The Dehydration Cycle
Figure 1: Iterative drying workflow to ensure electrochemical grade purity.
Step-by-Step Drying Protocol
-
Initial Assessment: Measure initial water content using Coulometric Karl Fischer titration.[2] Commercial grades often contain 1000–5000 ppm water.
-
Vacuum Heating: Place the IL in a round-bottom flask. Heat to 60–70°C under high vacuum (<0.1 mbar) for 12–24 hours .
-
Note: Do not exceed 80°C for prolonged periods to avoid thermal degradation (discoloration).
-
-
Molecular Sieves (Optional but Recommended): For ultra-dry applications (<10 ppm), store the dried IL over activated 3Å molecular sieves inside an argon-filled glovebox.
-
Caution: Ensure sieves are dust-free to avoid particulate contamination.
-
-
Validation: Retest with Karl Fischer. Proceed only if water content is <50 ppm for electrochemical applications.
Application Note 1: High-Rate Supercapacitor Electrolyte
Causality: [EMIM][DCA] is selected here for its low viscosity, which lowers the Equivalent Series Resistance (ESR) of the cell, enabling higher power density compared to other ILs.
Protocol: Coin Cell Assembly (CR2032)
-
Electrode Preparation:
-
Active Material: Activated Carbon (high surface area).
-
Binder: PVDF (Polyvinylidene fluoride).
-
Ratio: 85:10:5 (Active:Conductive Carbon:Binder).
-
Coat onto Aluminum foil (current collector). Dry at 120°C under vacuum.
-
-
Electrolyte Impregnation:
-
Perform inside Glovebox (O2 < 1 ppm, H2O < 1 ppm).
-
Soak the electrodes and the separator (Whatman glass fiber or Celgard) in dried [EMIM][DCA] for 1 hour. Vacuum impregnation helps fill the pores of the activated carbon.
-
-
Assembly:
-
Stack: Case (-) -> Anode -> Separator -> Cathode -> Spacer -> Spring -> Cap (+).
-
Crimp the cell at 1000 psi.
-
-
Testing Parameters:
-
Voltage Range: 0.0 V to 3.0 V. (Do not exceed 3.2 V to prevent anodic decomposition of DCA).
-
Current Density: 1 A/g to 10 A/g.
-
Expected Result: Rectangular CV curves indicating purely capacitive behavior.
-
Application Note 2: Electrochemical CO2 Reduction Mediator
Causality: In aqueous systems, [EMIM][DCA] acts as a co-catalyst. The [EMIM]+ cation stabilizes the CO2 radical anion intermediate (CO2•−) via electrostatic interaction, lowering the overpotential for reduction and suppressing the competing Hydrogen Evolution Reaction (HER).
Mechanism Visualization: Cationic Stabilization
Figure 2: The catalytic role of [EMIM]+ in stabilizing the CO2 reduction intermediate.
Protocol: Electrocatalytic Setup
-
Electrolyte Preparation:
-
Prepare a mixture of 10–50 mol% [EMIM][DCA] in water.
-
Note: Pure [EMIM][DCA] can be used, but viscosity limits mass transport. Aqueous mixtures often yield the best balance of conductivity and catalytic activity.
-
-
Cell Setup: H-cell separated by a cation exchange membrane (Nafion 117).
-
Cathode: Silver (Ag) or Bismuth (Bi) foil (polished).
-
Anode: Platinum wire.
-
Procedure:
-
Purge catholyte with CO2 for 30 mins (saturation).
-
Perform Linear Sweep Voltammetry (LSV) from 0 to -2.0 V vs Ag/AgCl.
-
Observation: Look for an onset potential shift (more positive) compared to pure aqueous electrolyte, indicating catalytic enhancement.
-
Application Note 3: Pharmaceutical Synthesis & Analysis
Context: For drug development professionals, [EMIM][DCA] serves as a "Designer Solvent."
-
Solubility Enhancement: Excellent solubilizer for poorly water-soluble APIs (Active Pharmaceutical Ingredients) due to its high polarity and hydrogen bonding ability.
-
Synthesis Medium: Used in nucleophilic substitution reactions where the basicity of DCA (though weak) can scavenge protons, or simply as a polar aprotic alternative to DMF/DMSO with easier recycling.
Safety & Disposal
-
Hazards: [EMIM][DCA] is classified as an irritant (Skin Irrit. 2, Eye Irrit. 2). It releases toxic fumes (cyanides, NOx) if incinerated or heated to decomposition (>250°C).
-
Disposal: Do not dispose of in standard aqueous waste. Collect in dedicated "Non-Halogenated Organic/Ionic Liquid" waste streams.
-
Spill Management: Absorb with sand or vermiculite. Do not use water to wash away large spills as it is toxic to aquatic life.
References
-
Physical Properties & Viscosity Data
-
Electrochemical Stability & Applications
-
MacFarlane, D. R., et al. "Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids." Frontiers in Chemistry, 2018. Link
-
-
CO2 Reduction Mechanism
-
Drying Protocols
-
Journal of Chemical & Engineering Data. "Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water." 2024. Link
-
Sources
- 1. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 3. hnsincere.com [hnsincere.com]
- 4. intech-files.s3.amazonaws.com [intech-files.s3.amazonaws.com]
- 5. ijnrd.org [ijnrd.org]
- 6. researchgate.net [researchgate.net]
Ethyl methyl imidazolium dicyanamide for CO2 capture
Executive Summary
This technical note details the application of 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) as a specialized solvent for Carbon Dioxide (CO₂) capture.[1][2][3] Unlike conventional amine-based solvents (e.g., MEA) that suffer from high regeneration energy and volatility, [EMIM][DCA] represents a class of "Green Solvents" with negligible vapor pressure.
The Critical Advantage: Among imidazolium-based ionic liquids (ILs), [EMIM][DCA] is distinguished by its exceptionally low viscosity (~21 cP at 25°C). High viscosity is the "Achilles' heel" of most ILs, severely limiting mass transfer rates in absorption columns. [EMIM][DCA] mitigates this, offering a superior balance between CO₂ solubility and process kinetics.
Material Specifications & Critical Quality Attributes (CQA)
Before initiating capture protocols, the material must meet strict purity standards. Impurities, particularly water and halides, drastically alter the thermodynamic properties.
| Parameter | Specification | Criticality | Impact of Deviation |
| Purity | > 99.5% | High | Halide residues (Cl⁻/Br⁻) increase viscosity and cause corrosion. |
| Water Content | < 100 ppm | Critical | Water competes for CO₂ binding sites and alters Henry's Law constants. |
| Viscosity | 15–25 cP (25°C) | High | >30 cP indicates contamination or wet sample. |
| Appearance | Clear, pale yellow | Medium | Darkening suggests thermal degradation or oxidation. |
Protocol 1: Pre-Experimental Preparation (The "Zero-State")
Objective: To establish a reproducible thermodynamic baseline by removing volatile impurities (water/solvents). Ionic liquids are hygroscopic; skipping this step invalidates all subsequent data.
Equipment:
-
Vacuum Line (< 1 Pa / 0.01 mbar)
-
Schlenk Line or Rotary Evaporator with cold trap
-
Karl Fischer Titrator (Coulometric)
Workflow:
-
Loading: Transfer 20 mL of [EMIM][DCA] into a round-bottom flask.
-
Heating: Immerse flask in an oil bath set to 60°C . (Note: Do not exceed 80°C to avoid potential dicyanamide anion degradation over long periods).
-
Vacuum: Apply vacuum slowly to prevent bumping. Hold at < 10 Pa for 12–24 hours .
-
Validation: Break vacuum with dry Nitrogen/Argon. Immediately measure water content via Karl Fischer titration.
-
Pass Criteria: Water < 100 ppm.
-
Fail Criteria: Water > 100 ppm → Repeat drying cycle.
-
Protocol 2: Isochoric CO₂ Solubility Measurement
Objective: To determine the Vapor-Liquid Equilibrium (VLE) data and Henry’s Law Constant (
Experimental Setup Diagram
Figure 1: Schematic of the Isochoric Saturation Apparatus. The system measures pressure drop as gas dissolves into the IL.
Step-by-Step Methodology
-
System Calibration: Calibrate the volumes of the Reference Cell (
) and Equilibrium Cell ( ) using gas expansion of Helium (non-absorbing gas). -
Loading: Inject a known mass (
) of dried [EMIM][DCA] into . -
Degassing: Evacuate the entire system (both cells) to remove headspace air.
-
Gas Charging: Close Valve B. Fill
with CO₂ to initial pressure . Record and Temperature . -
Injection: Open Valve B to connect
and . The pressure will drop initially due to expansion, then decay slowly due to absorption. -
Equilibration: Monitor Pressure (
) vs. Time ( ).-
Endpoint:
kPa/hr. Record equilibrium pressure .
-
-
Calculation:
-
Moles of CO₂ injected (
) calculated via Equation of State (EOS) using and . -
Moles of CO₂ remaining in gas phase (
) calculated using and total gas volume ( ). -
Moles Absorbed (
): .
-
Data Analysis: Henry's Law & Thermodynamics
The solubility of CO₂ in [EMIM][DCA] is predominantly physical (physisorption). At low to moderate pressures (< 10 bar), the behavior follows Henry's Law.
Henry's Constant Calculation:
Where:
- : Fugacity of CO₂ (calculated via Peng-Robinson EOS).
- : Mole fraction of CO₂ in the liquid phase.
Representative Data (for validation):
| Temperature (K) | Henry's Constant (MPa) | Solubility Trend |
| 298.15 | ~3.5 – 4.5 | High Solubility |
| 313.15 | ~5.0 – 6.0 | Moderate |
| 333.15 | ~7.5 – 8.5 | Lower Solubility |
Note: A higher Henry's Constant indicates LOWER solubility.[4] The positive temperature dependence confirms the exothermicity of absorption, typical for physical solvents.
Protocol 3: Regeneration Cycle (Desorption)
[EMIM][DCA] can be regenerated with significantly lower energy penalties than aqueous amines because no water vaporization is required.
Method A: Pressure Swing (PSA)
-
Isolate the saturated IL.
-
Reduce pressure from
(e.g., 20 bar) to (e.g., 1 bar). -
CO₂ releases spontaneously.
Method B: Temperature Swing (TSA)
-
Heat saturated IL to 60–70°C .
-
(Optional) Apply mild vacuum.
-
Caution: Avoid temperatures >100°C to prevent anion breakdown (dicyanamide can polymerize or decompose at extreme heat).
Process Logic Flow
Figure 2: Continuous absorption-desorption loop. The low viscosity of [EMIM][DCA] reduces pumping costs in the recycle loop.
Safety & Handling (E-E-A-T)
While "green," [EMIM][DCA] is not benign.
-
Toxicity: The dicyanamide anion ([N(CN)₂]⁻) has moderate aquatic toxicity. Prevent release into drains.
-
Skin/Eye Contact: Irritant. Wear nitrile gloves and safety goggles.
-
Thermal Hazard: Although stable up to ~200°C (TGA onset), prolonged heating >100°C can lead to slow decomposition releasing toxic fumes (HCN traces possible under extreme failure modes). Always operate well below decomposition limits.
References
-
Solubilities of Carbon Dioxide in 1-Ethyl-3-methylimidazolium Dicyanamide. Journal of Chemical & Engineering Data. [Link]
-
Using Ionic Liquids to Improve CO2 Capture. MDPI Processes. [Link]
-
CO2 solubility and diffusivity in 1-ethyl-3-methylimidazolium cation-based ionic liquids. ResearchGate. [Link]
-
State-of-the-Art of CO2 Capture with Ionic Liquids. Industrial & Engineering Chemistry Research. [Link]
Sources
Application Note: Electrochemical Stability Profiling of 1-Ethyl-3-methylimidazolium Dicyanamide ([EMIM][DCA])
Executive Summary
This guide provides a rigorous protocol for determining the electrochemical stability window (ESW) of 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) . While [EMIM][DCA] is prized for its ultra-low viscosity (~21 cP) and high ionic conductivity (>20 mS/cm), its electrochemical stability is frequently overestimated due to improper experimental setups. This document details the mechanistic limits of the cation/anion pair, the critical impact of water impurities, and a self-validating Cyclic Voltammetry (CV) protocol to accurately define the operational voltage range.
Fundamental Electrochemistry of [EMIM][DCA]
The electrochemical stability window is the potential range where the ionic liquid (IL) behaves as an inert electrolyte. For [EMIM][DCA], this window is bounded by the reduction of the imidazolium cation and the oxidation of the dicyanamide anion.
The Cathodic Limit (Reduction)
The cathodic limit is defined by the reduction of the [EMIM]
-
Mechanism: The reduction typically occurs at the C-2 position of the imidazolium ring.
-
Process:
-
Outcome: The radical species rapidly dimerizes or reacts to form neutral carbenes and hydrogen gas (if protons are present). This process is irreversible and often leads to electrode passivation (fouling).
-
Potential: Approximately -2.0 V to -2.4 V vs. Fc/Fc
, depending on the electrode material.
The Anodic Limit (Oxidation)
The anodic limit is defined by the oxidation of the [DCA]
-
Mechanism: Oxidation of the dicyanamide anion
. -
Process:
-
Outcome: The dicyanamide radical is highly reactive. It typically undergoes polymerization to form tricyanomelaminate-like structures or other C-N polymers. This often results in a visible coloring of the electrolyte (yellowing) and passivation of the working electrode.
-
Potential: Approximately +1.0 V to +1.5 V vs. Fc/Fc
.
Mechanistic Pathway Diagram
Figure 1: Electrochemical decomposition pathways for [EMIM][DCA] defining the stability boundaries.
Critical Factors Influencing Stability
Water Content (The "Window Killer")
[EMIM][DCA] is hydrophilic. Even trace water (500 ppm) can narrow the ESW by up to 1.0 V.
-
Cathodic Effect: Water undergoes reduction (
) at potentials much less negative than [EMIM] reduction, creating a false cathodic limit. -
Anodic Effect: OH
ions generated or present can be oxidized, obscuring the true anion limit.
Electrode Material
-
Glassy Carbon (GC): The gold standard.[1] Inert and provides the widest window.
-
Platinum (Pt): Catalyzes hydrogen evolution (from trace water) and oxygen reduction, artificially narrowing the observed window.
-
Gold (Au): Good for anodic studies but limited in the cathodic region due to alloying issues with some cations.
Experimental Protocol: Determination of ESW
Reagents and Equipment
-
Ionic Liquid: [EMIM][DCA] (Optical grade, >99.5%).
-
Drying: Vacuum dry at 60°C for 24 hours (
mbar). Target water content ppm (verify with Karl Fischer titration). -
Potentiostat: Multichannel with low-current capability (nA range).
-
Cell: 3-electrode airtight cell (small volume, 1-5 mL).
Electrode Setup
| Role | Material | Preparation |
| Working (WE) | Glassy Carbon (3 mm disk) | Polish with 0.05 |
| Counter (CE) | Platinum Coil/Wire | Flame anneal to remove organics. Surface area should be |
| Reference (RE) | Ag wire (Quasi-REF) | Clean with fine sandpaper. Note: Must be calibrated with Ferrocene. |
Measurement Workflow
Step 1: System Conditioning
Perform all assembly inside an Argon-filled glovebox (
Step 2: Open Circuit Potential (OCP)
Measure OCP for 10 minutes to ensure equilibrium. The potential should stabilize (drift
Step 3: Exploratory Scans (Linear Sweep)
Do not run a full cycle immediately.
-
Cathodic Scan: Scan from OCP to -3.0 V. Note the potential where current density hits 0.1 mA/cm² (or 1.0 mA/cm² for less rigorous screening). This is
. -
Anodic Scan: Use a fresh electrolyte sample or clean electrode. Scan from OCP to +2.0 V. Note
.
Step 4: Cyclic Voltammetry (Refinement)
Run a full CV cycle:
-
Scan Rate: 10 mV/s (quasi-steady state) and 100 mV/s (standard).
-
Criteria: The "Stability Window" is the range where current density remains below the cutoff (typically
).
Step 5: Internal Calibration (Crucial)
After the experiment, add Ferrocene (Fc) to the cell (~5 mM concentration). Run the CV again.[2]
-
Identify the
of the Fc/Fc couple. -
Shift all recorded potentials so that
.
Protocol Logic Diagram
Figure 2: Step-by-step workflow for validating electrochemical stability.
Data Analysis & Reporting
To ensure reproducibility, report your data using the following standard table format.
Typical Stability Values (Reference)
Values are approximate for Glassy Carbon at 25°C.
| Parameter | Value (vs Fc/Fc | Limiting Reaction |
| Cathodic Limit ( | -2.2 V | Reduction of Imidazolium ring |
| Anodic Limit ( | +1.1 V | Oxidation of Dicyanamide anion |
| Total Window ( | 3.3 V |
Artifact Identification
-
Hysteresis (Looping): If the reverse scan crosses the forward scan (trace crossing), it indicates the formation of a conductive product or electrode fouling (common with DCA polymerization).
-
Pre-peaks: Small peaks before the main decomposition limit usually indicate water (cathodic side) or halide impurities (anodic side, e.g.,
oxidation if synthesized from [EMIM]Cl).
References
-
Electrochemical Windows of Ionic Liquids: Armand, M., Endres, F., MacFarlane, D. R., Ohno, H., & Scrosati, B. (2009). Ionic-liquid materials for the electrochemical challenges of the future. Nature Materials, 8(8), 621–629.
-
Dicyanamide Anion Stability: MacFarlane, D. R., Golding, J., Forsyth, S., Forsyth, M., & Deacon, G. B. (2001). Low viscosity ionic liquids based on organic salts of the dicyanamide anion. Chemical Communications, (16), 1430-1431.
-
Effect of Water on ESW: O'Mahony, A. M., Silvester, D. S., Aldous, L., Hardacre, C., & Compton, R. G. (2008).[3] Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Journal of Chemical & Engineering Data, 53(12), 2884–2891.[3]
-
Reference Electrode Standardization: Torriero, A. A. J. (2014).[1] Reference Electrodes in Ionic Liquids. Electrochemical Aspects of Ionic Liquids, 139–158.
Sources
1-Ethyl-3-methylimidazolium Dicyanamide [EMIM][DCA]: A Versatile Solvent for Modern Chemical Synthesis
Foreword
In the continuous pursuit of greener, more efficient, and innovative chemical processes, ionic liquids (ILs) have emerged as a compelling class of solvents. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, offer significant advantages over traditional volatile organic compounds. Among the vast array of available ionic liquids, 1-Ethyl-3-methylimidazolium dicyanamide, hereafter referred to as [EMIM][DCA], has garnered considerable attention. Its low viscosity, moderate polarity, and the coordinating nature of the dicyanamide anion make it a particularly versatile medium for a wide range of chemical transformations. This guide provides an in-depth exploration of [EMIM][DCA] as a solvent for reactions, offering detailed application notes, experimental protocols, and practical insights for researchers, scientists, and drug development professionals. Our focus is to not only present methodologies but to also elucidate the underlying principles that govern the use of this remarkable ionic liquid, thereby empowering scientists to harness its full potential in their research endeavors.
Understanding [EMIM][DCA]: Physicochemical Properties and Their Implications
A thorough understanding of the physical and chemical properties of a solvent is paramount to its effective application. [EMIM][DCA] possesses a unique combination of characteristics that make it an attractive choice for various reaction types.
Table 1: Key Physicochemical Properties of [EMIM][DCA]
| Property | Value | Significance in Reactions |
| Molecular Formula | C₈H₁₁N₅[1] | - |
| Molecular Weight | 177.21 g/mol [1] | - |
| Melting Point | -21 °C[2] | Wide liquid range, allowing for reactions at sub-ambient temperatures. |
| Density (at 25 °C) | ~1.10 g/cm³[2] | Facilitates phase separation with less dense organic solvents for product extraction. |
| Viscosity (at 25 °C) | ~16.8 cP[2] | Relatively low viscosity for an ionic liquid, which improves mass transfer and reaction rates. |
| Conductivity (at 25 °C) | ~25.3 mS/cm[2] | High ionic conductivity, making it suitable for electrochemical applications. |
| Polarity | Polar, aprotic[3] | Capable of dissolving a wide range of polar and nonpolar organic and inorganic compounds. |
| Thermal Stability | High | Allows for reactions to be conducted at elevated temperatures without solvent degradation. |
The low melting point of [EMIM][DCA] provides a broad liquid range, enabling its use in reactions that require cooling. Its relatively low viscosity, compared to many other ionic liquids, is a significant advantage as it promotes better mixing and faster diffusion of reactants, leading to enhanced reaction kinetics. The polar, aprotic nature of [EMIM][DCA] allows it to dissolve a diverse array of substrates, including those that are sparingly soluble in conventional solvents. Furthermore, the dicyanamide anion, with its strong coordinating ability, can actively participate in catalysis, enhancing reaction rates in nucleophilic substitutions, cycloadditions, and polymerizations.[3]
Practical Considerations: Handling, Purification, and Drying
As with all ionic liquids, proper handling and preparation of [EMIM][DCA] are crucial for obtaining reproducible and reliable experimental results.
Safety and Handling
[EMIM][DCA] is classified as harmful if swallowed and may cause skin and eye irritation.[4] It is essential to handle this ionic liquid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately and thoroughly with water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Purification
Commercially available [EMIM][DCA] is typically of high purity (>98%). However, for highly sensitive reactions, further purification may be necessary to remove trace impurities such as water and halide ions.
Protocol 2.2.1: Removal of Halide Impurities
Halide impurities, often remnants from the synthesis of the ionic liquid, can interfere with catalytic reactions. A liquid-liquid extraction method can be employed for their removal.
Materials:
-
[EMIM][DCA] containing halide impurities
-
Deionized water
-
Dichloromethane (DCM)
-
Silica gel
-
Silver nitrate solution (for testing)
Procedure:
-
Dissolve the [EMIM][DCA] in deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous solution multiple times with dichloromethane. The [EMIM][DCA] will preferentially partition into the organic phase, leaving the more water-soluble halide salts in the aqueous phase.
-
Combine the organic extracts and pass them through a plug of silica gel to remove any residual polar impurities.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
To confirm the absence of halide ions, a small sample of the purified [EMIM][DCA] can be dissolved in water and treated with a silver nitrate solution. The absence of a precipitate indicates the successful removal of halide ions.
Drying
[EMIM][DCA] is hygroscopic and will readily absorb moisture from the atmosphere. The presence of water can significantly affect its physical properties and can be detrimental to water-sensitive reactions.
Protocol 2.3.1: Drying of [EMIM][DCA]
Materials:
-
[EMIM][DCA]
-
High-vacuum pump
-
Schlenk flask or similar vacuum-rated vessel
Procedure:
-
Place the [EMIM][DCA] in a Schlenk flask.
-
Connect the flask to a high-vacuum line.
-
Heat the ionic liquid gently (e.g., to 60-80 °C) while stirring under high vacuum for several hours. The combination of heat and vacuum effectively removes residual water.
-
The effectiveness of the drying process can be monitored by Karl Fischer titration or by the absence of the characteristic water bands in the infrared (IR) spectrum.
-
Once dried, the [EMIM][DCA] should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of moisture.
Application in Organic Synthesis: Detailed Protocols
[EMIM][DCA] has proven to be an effective medium for a variety of organic reactions. Its ability to act as both a solvent and a catalyst, or co-catalyst, often leads to enhanced reaction rates and improved yields.
Glycolysis of Poly(ethylene terephthalate) (PET)
The chemical recycling of PET waste into its monomer, bis(2-hydroxyethyl) terephthalate (BHET), is a process of significant industrial and environmental importance. [EMIM][DCA] has been shown to be a highly efficient catalyst for the glycolysis of PET.
Protocol 3.1.1: [EMIM][DCA]-Catalyzed Glycolysis of PET
This protocol is based on the findings that demonstrate the high catalytic activity of [EMIM][DCA] for PET degradation, achieving high yields of BHET under optimized conditions.[5][6]
Materials:
-
Poly(ethylene terephthalate) (PET) flakes (from post-consumer waste or virgin resin)
-
Ethylene glycol (EG)
-
1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA])
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer
Procedure:
-
In a three-necked round-bottom flask, combine PET flakes, ethylene glycol, and a catalytic amount of [EMIM][DCA]. A typical ratio would be 5g of PET, 25g of ethylene glycol, and 0.02g of [EMIM][DCA].[7]
-
Heat the reaction mixture to 195 °C with constant stirring.[7]
-
Maintain the reaction at this temperature for approximately 25 minutes. The progress of the reaction can be monitored by observing the disappearance of the PET flakes.[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, BHET, will precipitate upon cooling. The BHET can be isolated by filtration.
-
The filtrate, containing the ethylene glycol and the [EMIM][DCA] catalyst, can be recovered and reused for subsequent reactions.
Causality: The dicyanamide anion of [EMIM][DCA] is believed to play a key role in the catalytic cycle. It is proposed that the anion activates the hydroxyl groups of ethylene glycol through hydrogen bonding, increasing their nucleophilicity and facilitating the transesterification reaction with the ester linkages in the PET polymer chain. This leads to a rapid and efficient depolymerization of PET into BHET.
Diagram 3.1.1: Workflow for PET Glycolysis
Caption: Workflow for the [EMIM][DCA]-catalyzed glycolysis of PET.
Synthesis of Gold Nanoparticles
[EMIM][DCA] can also serve as a reaction medium and a stabilizing agent for the synthesis of nanoparticles. Its unique properties allow for the formation of stable, ultra-small gold nanoparticles without the need for additional capping agents.
Protocol 3.2.1: Synthesis of Gold Nanoparticles in [EMIM][DCA]
This protocol is adapted from a study demonstrating the synthesis of long-term stable gold nanoclusters in [EMIM][DCA].[8]
Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA])
-
Screw-top bottle
-
Stirring plate and stir bar
-
Drying oven
Procedure:
-
In a screw-top bottle, add 16 mg of tetrachloroauric(III) acid trihydrate to 1 mL of [EMIM][DCA].[8]
-
Dissolve the gold salt by stirring at room temperature until a homogeneous solution is obtained.
-
Place the bottle in a drying oven pre-tempered to the desired reaction temperature (e.g., 20, 40, 60, or 80 °C).[8]
-
Allow the reaction to proceed for up to 24 hours. The color of the solution will change, indicating the formation of gold nanoparticles. The final color will depend on the reaction temperature.[8]
-
The resulting dispersion of gold nanoparticles in [EMIM][DCA] is long-term stable.
Causality: In this synthesis, [EMIM][DCA] plays a dual role. It acts as a reducing agent, reducing the Au(III) ions to Au(0) atoms. Subsequently, the ionic liquid acts as a stabilizer, preventing the agglomeration of the newly formed gold atoms and controlling the growth of the nanoparticles, leading to the formation of ultra-small and stable nanoclusters.
Diagram 3.2.1: Gold Nanoparticle Synthesis Workflow
Caption: Workflow for the synthesis of gold nanoparticles in [EMIM][DCA].
Product Extraction and Ionic Liquid Recycling
A key consideration for the industrial application of ionic liquids is the ease of product separation and the recyclability of the solvent.
Product Extraction
The choice of extraction method depends on the properties of the product, particularly its polarity and volatility.
-
Liquid-Liquid Extraction: For nonpolar or moderately polar products, liquid-liquid extraction with a low-boiling-point, immiscible organic solvent (e.g., diethyl ether, ethyl acetate, hexane) is a common and effective method. The high density of [EMIM][DCA] facilitates clear phase separation.
-
Distillation/Vacuum Distillation: For volatile products, distillation directly from the ionic liquid is a viable option, taking advantage of the negligible vapor pressure of [EMIM][DCA].
-
Precipitation: As seen in the PET glycolysis protocol, if the product is a solid with low solubility in the ionic liquid at room temperature, it can be isolated by cooling the reaction mixture and subsequent filtration.
Ionic Liquid Recycling
The ability to recycle and reuse ionic liquids is a cornerstone of their "green" credentials. After product extraction, the recovered [EMIM][DCA] can often be reused directly. However, in some cases, a simple purification step may be necessary to remove any accumulated byproducts or residual starting materials. This can often be achieved by washing with an appropriate solvent or by treatment with activated carbon to remove colored impurities. The recycled ionic liquid should be thoroughly dried before reuse. Studies on the glycolysis of PET have shown that the [EMIM][DCA] catalyst can be recycled multiple times with negligible loss of activity.[7]
Diagram 4.2.1: General Cycle for Reaction and Recovery
Caption: General cycle for a chemical reaction in [EMIM][DCA] with product extraction and ionic liquid recycling.
Future Outlook
1-Ethyl-3-methylimidazolium dicyanamide has demonstrated its value as a versatile and effective solvent for a range of chemical reactions. Its favorable physicochemical properties, coupled with its potential for catalytic activity and recyclability, position it as a promising medium for the development of more sustainable chemical processes. Future research will likely focus on expanding the scope of its applications to other important organic transformations, further elucidating its role in reaction mechanisms, and developing even more efficient methods for product separation and ionic liquid regeneration. The continued exploration of [EMIM][DCA] and other task-specific ionic liquids will undoubtedly contribute to the advancement of green chemistry and the design of next-generation chemical manufacturing processes.
References
-
RoCo Global. 1-Ethyl-3-methylimidazolium dicyanamide, >98%. Available from: [Link]
-
IoLiTec. 1-Ethyl-3-methylimidazolium dicyanamide, >98%. Available from: [Link]
-
Carl ROTH. 1-Ethyl-3-methyl-imidazolium-dicyanamide Safety Data Sheet. Available from: [Link]
-
Hampton Research. Safety Data Sheet. Available from: [Link]
-
Ferreira, A. G. M. et al. (2024). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water: Understanding Interactions and Structure of Ionic Liquid + Water Systems. Journal of Chemical & Engineering Data. Available from: [Link]
-
George, B. K. et al. (2021). Insights into 1-ethyl 3-methyl imidazolium dicyanamide-catalysed glycolysis of polyethylene terephthalate. New Journal of Chemistry. Available from: [Link]
-
Solvionic. 1-Ethyl-3-methylimidazolium Dicyanamide. Available from: [Link]
-
ResearchGate. a Formular of 1-ethyl-3-methylimidazolium dicyanamide (Emim-dca). b... Available from: [Link]
-
Ribeiro, M. C. C. et al. (2019). Low Temperature Phase Transitions of the Ionic Liquid 1-Ethyl-3-methylimidazolium Dicyanamide. arXiv.org. Available from: [Link]
-
ResearchGate. (a) Locking 1-ethyl-3-methylimidazolium dicyanamide (EMIMDCA) IL in... Available from: [Link]
-
Rehbock, C. et al. (2018). Synthesis and Characterization of Ultra-Small Gold Nanoparticles in the Ionic Liquid 1-Ethyl-3-methylimidazolium Dicyanamide, [Emim][DCA]. PMC. Available from: [Link]
-
Carl ROTH. 1-Ethyl-3-methyl-imidazolium dicyanamide (EMIM DCA), 25 g. Available from: [Link]
-
George, B. K. et al. (2021). Insights into 1-ethyl 3-methyl imidazolium dicyanamide-catalysed glycolysis of polyethylene terephthalate. New Journal of Chemistry. Available from: [Link]
-
Ong, H. C. et al. (2024). Techniques for recovery and recycling of ionic liquids: A review. research.chalmers.se. Available from: [Link]
-
Liu, J. et al. (2020). Molecular Dynamics Simulations and Product Vibrational Spectral Analysis for the Reactions of NO2 with 1-Ethyl-3-methylimidazolium Dicyanamide (EMIM+DCA–), 1-Butyl-3-methylimidazolium Dicyanamide (BMIM+DCA–), and 1-Allyl-3-methylimidazolium Dicyanamide (AMIM+DCA–). The Journal of Physical Chemistry A. Available from: [Link]
-
George, B. K. et al. (2021). Insights into 1-ethyl 3-methyl imidazolium dicyanamide-catalysed glycolysis of polyethylene terephthalate. New Journal of Chemistry. Available from: [Link]
-
Wang, H. et al. (2019). Insights into 1-ethyl 3-methyl imidazolium dicyanamide catalysed glycolysis of polyethylene terephthalate. Request PDF. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. hnsincere.com [hnsincere.com]
- 3. roco.global [roco.global]
- 4. 1-Ethyl-3-methyl-imidazolium dicyanamide (EMIM DCA), 25 g, CAS No. 370865-89-7 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. mdpi.com [mdpi.com]
- 6. Insights into 1-ethyl 3-methyl imidazolium dicyanamide-catalysed glycolysis of polyethylene terephthalate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 1-Ethyl-3-methyl-imidazolium dicyanamide (EMIM DCA), 25 g, CAS No. 370865-89-7 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Netherlands [carlroth.com]
Application Note: 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) in Advanced Battery Electrolytes
Executive Summary & Core Directive
1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) represents a specialized class of Room Temperature Ionic Liquids (RTILs) distinguished by its ultra-low viscosity (~17–21 cP) and high ionic conductivity (~25 mS/cm). Unlike traditional viscous ILs (e.g., TFSI-based), [EMIM][DCA] offers mass transport properties approaching those of organic solvents, making it a critical candidate for high-rate energy storage systems.
However, its application requires a nuanced understanding of its Electrochemical Stability Window (ESW) . While it excels in Zinc-Air and Redox Flow batteries due to superior metal ion solubility and dendrite suppression, its anodic stability (~3.5 V vs. Li/Li⁺) limits its use in high-voltage Lithium-ion cathodes without specific passivation strategies.
This guide provides the definitive protocols for purifying, formulating, and deploying [EMIM][DCA], with a specific focus on Zinc-Air and Li-metal stabilization.
Technical Rationale & Mechanism
The Conductivity-Stability Trade-off
The dicyanamide anion ([N(CN)₂]⁻) is a pseudo-halide that interacts weakly with cations, resulting in high ion mobility.
-
Advantage: drastically reduced internal resistance and improved wettability of porous electrodes (e.g., air cathodes).
-
Limitation: The anion is prone to oxidation at potentials >3.5 V vs. Li/Li⁺ and does not naturally form a passivating layer on Aluminum current collectors, posing a corrosion risk in standard Li-ion cell designs.
Mechanism of Dendrite Suppression (Zinc Anodes)
In Zinc-based batteries, [EMIM][DCA] alters the solvation sheath of Zn²⁺ ions. Unlike aqueous alkaline electrolytes where Zn forms [Zn(OH)₄]²⁻ (zincate), in [EMIM][DCA], Zn coordinates with DCA⁻ anions. This adsorption layer on the zinc surface:
-
Regulates Flux: Homogenizes the Zn²⁺ flux during plating.
-
Excludes Water: Minimizes the parasitic Hydrogen Evolution Reaction (HER).
-
Prevents Shape Change: Suppresses the formation of needle-like dendrites, promoting a compact, planar morphology.
Critical Material Preparation Protocols
Protocol A: Purification and Drying (Mandatory)
Context: [EMIM][DCA] is highly hygroscopic. Water content >500 ppm dramatically reduces the ESW and catalyzes hydrolysis, leading to ammonia evolution.
Reagents:
-
[EMIM][DCA] (Commercial grade >98%)
-
Molecular Sieves (3Å or 4Å), activated
Equipment:
-
Vacuum Drying Oven or Schlenk Line
-
Karl Fischer Titrator (Coulometric)
Step-by-Step Workflow:
-
Pre-Treatment: If the IL appears cloudy or yellow, pass it through a neutral alumina column to remove organic impurities.
-
Vacuum Drying:
-
Place [EMIM][DCA] in a round-bottom flask.
-
Heat to 60°C under high vacuum (< 10 Pa / 0.1 mbar).
-
Stirring: Maintain vigorous magnetic stirring to renew the surface area.
-
Duration: Dry for a minimum of 24–48 hours .
-
-
Validation:
-
Transfer to an Argon-filled glovebox without air exposure.
-
Measure water content via Karl Fischer titration. Target: < 50 ppm .
-
Note: If <50 ppm is not achieved, add activated 3Å molecular sieves and let stand for 48 hours, then filter.
-
Protocol B: Zinc-Air Battery Electrolyte Formulation
Application: High-cycle life rechargeable Zinc-Air batteries.
Formulation: 1.0 M Zinc Dicyanamide (Zn(DCA)₂) in [EMIM][DCA] + 3 wt% H₂O. Note: A small amount of water (1-5 wt%) is often intentional here to facilitate proton transport at the air cathode without compromising the anode protection.
Procedure:
-
Salt Drying: Dry Zn(DCA)₂ salt under vacuum at 100°C for 12 hours.
-
Dissolution:
-
In an Argon glovebox, weigh the dried [EMIM][DCA].
-
Add the stoichiometric amount of Zn(DCA)₂ to achieve 1.0 M concentration.
-
Expert Tip: Dissolution can be slow.[1] Heat to 60°C and stir for 4-6 hours until a clear, viscous liquid is obtained.
-
-
Additive Incorporation:
-
Once cooled to room temperature, add 3 wt% deionized water (degassed).
-
Stir for 30 minutes.
-
-
Cell Assembly:
-
Anode: Polished Zinc foil.
-
Cathode: Bifunctional air electrode (e.g., Co₃O₄/C).
-
Separator: Glass fiber (Whatman GF/D) soaked in the electrolyte.
-
Warning: Do not use Celgard (PP/PE) separators without plasma treatment, as [EMIM][DCA] may not wet them effectively.
-
Visualization of Experimental Logic
Diagram 1: Electrolyte Preparation & Stability Logic
This diagram illustrates the decision tree for formulating [EMIM][DCA] electrolytes based on the target application, highlighting the critical "Go/No-Go" decision points regarding voltage and current collectors.
Caption: Decision workflow for [EMIM][DCA] formulation. Note the critical stop for high-voltage Li-ion applications due to anodic instability.
Performance Data & Characterization
The following data benchmarks [EMIM][DCA] against standard electrolytes.
| Property | [EMIM][DCA] | [EMIM][TFSI] | Standard Organic (1M LiPF₆/EC:DMC) |
| Viscosity (25°C) | ~21 cP | ~34 cP | ~4 cP |
| Conductivity (25°C) | ~25 mS/cm | ~9 mS/cm | ~10 mS/cm |
| Anodic Limit (vs Li) | ~3.5 V | ~4.5 V | ~4.8 V |
| Cathodic Limit (vs Li) | ~1.5 V | ~1.5 V | ~0.0 V (with SEI) |
| Al Corrosion Risk | High | Moderate | Low (Passivated) |
| Zn Dendrite Control | Excellent | Good | Poor |
Expert Insight - Aluminum Corrosion: Unlike PF₆⁻ anions which form a protective AlF₃ layer on aluminum current collectors, the DCA⁻ anion does not passivate aluminum. At potentials >3.5V, pitting corrosion of the Al collector is likely.[2]
-
Mitigation: For Li-ion testing, use Carbon-coated Aluminum , Titanium , or Stainless Steel current collectors to avoid false negatives in cycle life testing.
References
-
MacFarlane, D. R., et al. (2013). "Lithium electrochemistry and cycling behaviour of ionic liquids using cyano based anions." Energy & Environmental Science. Link
-
Simons, T. J., et al. (2014).[1] "Recent advances in zinc–air batteries." Chemical Society Reviews.[1] Link
-
IoLiTec Ionic Liquids Technologies GmbH. "Technical Data Sheet: 1-Ethyl-3-methylimidazolium dicyanamide." Link
-
Forsyth, M., et al. (2016). "Electrochemical Stability Window of Imidazolium-Based Ionic Liquids." Journal of Physical Chemistry C. Link
-
Xu, M., et al. (2020). "Electrolytes for Zn-Air Batteries." Frontiers in Chemistry. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Ethyl-3-methylimidazolium Dicyanamide ([EMIM][DCA])
Welcome to the technical support guide for the purification of 1-Ethyl-3-methylimidazolium Dicyanamide ([EMIM][DCA]). This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile ionic liquid. Purity is paramount, as even trace impurities can significantly alter the physicochemical properties and experimental outcomes.[1] This guide provides in-depth, field-proven answers and protocols to address the common challenges encountered during the purification of [EMIM][DCA].
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized [EMIM][DCA] and why are they problematic?
A1: The most common impurities in [EMIM][DCA] typically originate from its synthesis route or subsequent handling. These include:
-
Halide Ions (Cl⁻, Br⁻): Most syntheses involve a metathesis reaction from a halide precursor, such as 1-ethyl-3-methylimidazolium bromide ([EMIM][Br]).[2][3] Incomplete reaction or inadequate washing leaves residual halide ions. These are highly problematic as they can poison catalysts, corrode equipment, and alter the electrochemical window of the ionic liquid.[1][4]
-
Water: [EMIM][DCA] is hygroscopic and readily absorbs moisture from the atmosphere.[5][6] Water content can significantly decrease viscosity, affect density, and participate in side reactions, altering the desired reaction pathway or product stability.[7][8]
-
Organic Precursors: Unreacted 1-methylimidazole, ethyl halides, or residual synthesis solvents (e.g., acetone, ethyl acetate) are common organic impurities.[9][10] These can interfere with spectroscopic analysis and reaction chemistry.
-
Color Impurities: A yellow or brownish tint often indicates thermal degradation products or impurities from the starting materials.[10] These colored species can interfere with photochemical applications and may indicate underlying instability.
Q2: I've received a new batch of [EMIM][DCA]. What initial purity checks should I perform?
A2: Before using a new batch, a few simple qualitative and quantitative checks are essential:
-
Visual Inspection: The pure ionic liquid should be a colorless to light yellow, clear liquid.[11] Any significant coloration or turbidity warrants further investigation.
-
Qualitative Halide Test: A simple test involves dissolving a small sample of the ionic liquid in deionized water and adding a few drops of aqueous silver nitrate (AgNO₃) solution. The formation of a white (AgCl) or cream (AgBr) precipitate indicates the presence of halide impurities. While useful for a quick check, this method is not quantitative and can be unreliable for estimating purity levels.[3]
-
Water Content Measurement: The most reliable method for quantifying water content is Karl Fischer (KF) coulometric titration.[12][13][14] For many applications, a water content below 200 ppm is desirable.[12]
-
Spectroscopic Analysis (¹H NMR, UV-Vis): Proton NMR can quickly identify residual organic solvents or unreacted precursors. A UV-Vis spectrum can quantify the extent of coloration and serve as a baseline for comparison after purification.[10]
Q3: What is the fundamental difference between purification by activated carbon versus solvent extraction?
A3: The choice between these methods depends on the target impurity.
-
Activated Carbon Treatment is primarily a method of adsorption. It is highly effective for removing non-polar, colored impurities and other organic trace contaminants.[15][16] The vast, porous surface of activated carbon traps these molecules, removing them from the ionic liquid.
-
Solvent (Liquid-Liquid) Extraction is a separation method based on differential solubility.[17][18] It is ideal for removing impurities that have a strong preference for another immiscible solvent. For example, washing the ionic liquid with water removes highly water-soluble halide salts, while washing with a non-polar organic solvent like hexane can remove non-polar organic residues.[9][17]
Impurity Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting for specific purification challenges.
Issue 1: Colored Impurities (Yellow/Brown Tint)
Colored impurities are typically removed by adsorption onto activated carbon. The principle relies on the high surface area of the carbon, which adsorbs large organic molecules and colored compounds.
Protocol 1: Decolorization with Activated Carbon
-
Preparation: In a round-bottom flask, add the impure [EMIM][DCA].
-
Carbon Addition: Add 1-2% (w/w) of activated carbon to the ionic liquid. Expertise & Experience: Using too much carbon can lead to significant product loss due to adsorption of the ionic liquid itself.[10]
-
Stirring: Stir the mixture vigorously at a slightly elevated temperature (e.g., 60-70 °C) for 12-24 hours. The increased temperature lowers the viscosity of the ionic liquid, enhancing mass transfer and improving contact between the impurities and the carbon surface.
-
Filtration: Allow the mixture to cool slightly. Separate the activated carbon from the ionic liquid.
-
Method A (Gravity Filtration): For less viscous samples, pass the mixture through a pad of Celite® or a fine porosity sintered glass funnel. This can be slow.
-
Method B (Centrifugation): For more viscous samples, centrifuge the mixture to pellet the carbon, then decant the purified ionic liquid.
-
-
Final Polish: Filter the decanted liquid through a 0.45 µm syringe filter (PTFE or nylon) to remove any remaining fine carbon particles.
-
Verification: Check the color of the purified liquid against a white background. A significant reduction in color should be observed.
Troubleshooting: Color Persists After Carbon Treatment
-
Q: My [EMIM][DCA] is still yellow after one treatment. What should I do?
-
A: Repeat the treatment with fresh activated carbon. Some persistent impurities may require multiple treatments. If color remains after 2-3 cycles, the impurity may not be effectively adsorbed by carbon and may require purification by column chromatography.
-
Issue 2: Halide Contamination
Halide impurities are best removed by exploiting their high solubility in water, a solvent in which [EMIM][DCA] is also miscible.[19] The subsequent separation relies on removing the water and any water-soluble impurities by extracting the ionic liquid into a suitable organic solvent.
Protocol 2: Halide Removal via Liquid-Liquid Extraction
-
Aqueous Dissolution: Dissolve the halide-contaminated [EMIM][DCA] in an equal volume of deionized water. This ensures the halide salts are fully solvated in the aqueous phase.
-
Organic Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[9] [EMIM][DCA] will preferentially partition into the organic phase, leaving the inorganic halide salts in the aqueous phase.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the lower organic layer (if using DCM) or the upper organic layer (if using ethyl acetate).
-
Repeated Washing: Add a fresh portion of deionized water to the collected organic phase and repeat the washing process 3-5 times. Trustworthiness: This multi-wash step is critical to ensure the halide concentration is reduced to parts-per-million (ppm) levels.[9]
-
Verification (Interim): After the final wash, take a small sample of the aqueous layer and perform the qualitative silver nitrate test described in FAQ A2. No precipitate should form. For quantitative results, ion chromatography is the preferred method.[2][20]
-
Solvent Removal: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the organic solvent using a rotary evaporator.
-
Final Drying: Dry the resulting ionic liquid under high vacuum (e.g., <1 mbar) at 70-80 °C for at least 24 hours to remove residual water and organic solvent.[14][21]
Purification Workflow Diagram
Caption: General purification workflow for crude [EMIM][DCA].
Issue 3: High Water Content
Due to its hygroscopic nature, rigorous drying is a mandatory final step in any purification protocol for [EMIM][DCA].
Protocol 3: High Vacuum Drying
-
Apparatus: Place the ionic liquid in a Schlenk flask or a round-bottom flask that can be attached to a high-vacuum line. A magnetic stir bar should be included.
-
Conditions: Heat the flask in an oil bath to 70-80 °C while stirring. Expertise & Experience: Stirring is crucial as it creates a larger surface area and agitates the liquid, allowing trapped water molecules to escape more easily. Heating above 100 °C should be avoided to prevent potential thermal degradation.
-
Vacuum: Apply a high vacuum (< 1 mbar) to the flask. A cold trap (e.g., liquid nitrogen or dry ice/acetone) should be placed between the flask and the vacuum pump to collect the water and protect the pump.
-
Duration: Continue drying under these conditions for 24-48 hours. The process is complete when the water content, as measured by Karl Fischer titration, is stable and below the desired threshold (e.g., < 200 ppm).
-
Storage: Once dry, the ionic liquid must be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a sealed container to prevent reabsorption of atmospheric moisture.
Troubleshooting Decision Tree for Purification
Caption: Decision tree for systematic purification of [EMIM][DCA].
Summary of Purification Techniques
| Impurity Type | Primary Detection Method | Recommended Purification Protocol | Key Scientific Principle |
| Color Impurities | UV-Vis Spectroscopy, Visual | Activated Carbon Treatment | Adsorption of large, non-polar molecules onto a high-surface-area medium.[16] |
| Halide Ions (Cl⁻, Br⁻) | Ion Chromatography, AgNO₃ Test | Liquid-Liquid Extraction | Differential solubility of inorganic salts (high in water) vs. ionic liquid (high in organic solvent).[9][17] |
| Water | Karl Fischer Titration | High Vacuum Drying | Evaporation of a volatile component (water) from a non-volatile liquid under reduced pressure and heat.[21] |
| Organic Precursors | ¹H NMR, GC-MS | Liquid-Liquid Extraction, Vacuum | Differential solubility or removal of volatile components under vacuum.[9] |
References
-
Van den Bossche, G., & Dehaen, W. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry, 86(8), 3846–3852. [Link]
-
SOLVOMET. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. [Link]
-
Van den Bossche, G., et al. (2014). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. PubMed, 24635299. [Link]
-
Scribd. (n.d.). Halide Impurity Analysis in Ionic Liquids. [Link]
-
MDPI. (2025). Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems. [Link]
-
Sun, X., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Publishing. [Link]
- Kim, K. S., et al. (2004). A purification method of ionic liquids to obtain their high purity.
-
Paduszyński, K., et al. (2016). Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. PMC - NIH. [Link]
-
Thieme. (2025). Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. [Link]
-
CUNY Academic Works. (2013). Ionic Liquids Tethered to Activated Carbon for Capture of Airborne Toxins. [Link]
-
RSC Publishing. (n.d.). Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis. [Link]
-
ACS Publications. (2013). On the Kinetics of Ionic Liquid Adsorption onto Activated Carbons from Aqueous Solution. [Link]
-
Royal Society of Chemistry. (2023). Chapter 8: Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. In Ionic Liquids for Environmental Issues. [Link]
-
ACS Publications. (2024). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water. [Link]
-
ScienceDirect. (n.d.). Water sorption by ionic liquids. [Link]
-
ResearchGate. (2025). Application of ionic liquids to solvent extraction. [Link]
-
PMC - NIH. (n.d.). Ionic liquid solutions as extractive solvents for value-added compounds from biomass. [Link]
-
ResearchGate. (n.d.). The effects of water content on the transport properties of ionic liquids. [Link]
-
PMC - NIH. (2021). Peek Inside the Water Mixtures of Ionic Liquids at Molecular Level. [Link]
-
SIELC. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. [Link]
-
MDPI. (2022). Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview. [Link]
-
ResearchGate. (2021). Has anybody already done column chromatography for Ionic Liquids?. [Link]
-
arXiv.org. (n.d.). Low Temperature Phase Transitions of the Ionic Liquid 1-Ethyl-3-methylimidazolium Dicyanamide. [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]
-
International Journal of Electrochemical Science. (2008). Electrochemical Characterization of 1-Ethyl-3-methylimidazolium Thiocyanate and Measurement of Triiodide Diffusion Coefficients. [Link]
-
Solvionic. (n.d.). 1-Ethyl-3-methylimidazolium Dicyanamide. [Link]
-
PMC - NIH. (n.d.). Synthesis and Characterization of Ultra‐Small Gold Nanoparticles in the Ionic Liquid 1‐Ethyl‐3‐methylimidazolium Dicyanamide. [Link]
-
Academia.edu. (n.d.). Purification of Imidazolium Ionic Liquids for Spectroscopic Applications. [Link]
-
University of Hawaii. (2022). Unsupervised Reaction Pathways Search for the Oxidation of Hypergolic Ionic Liquids. [Link]
-
RIT Digital Institutional Repository. (2011). Synthesis and characterization of poly(ionic liquids) derived from 1-ethyl-3-methyl-4- vinylimidazolium triflate. [Link]
-
Semantic Scholar. (n.d.). Green Synthesis of EMIMAc Ionic Liquid for Plasticizing MC-based Biopolymer Electrolyte Membranes. [Link]
-
RoCo Global. (n.d.). 1-Ethyl-3-methylimidazolium dicyanamide, >98%. [Link]
-
LinkedIn. (n.d.). Bringing 1 Ethyl 3 Methylimidazolium Dicyanamide to the Forefront. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1). [Link]
-
Hainan Sincere Industries. (2025). 1-Ethyl-3-methylimidazolium dicyanamide (EMIM DCA). [Link]
-
The Royal Society of Chemistry. (n.d.). Ionic liquids: not always innocent solvents for cellulose. [Link]
-
ACS Publications. (2004). 1-Ethyl-3-methylimidazolium Based Ionic Liquids Containing Cyano Groups: Synthesis, Characterization, and Crystal Structure. [Link]
Sources
- 1. Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. solvomet.eu [solvomet.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. hnsincere.com [hnsincere.com]
- 7. researchgate.net [researchgate.net]
- 8. Peek Inside the Water Mixtures of Ionic Liquids at Molecular Level: Microscopic Properties Probed by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
- 10. (PDF) Purification of Imidazolium Ionic Liquids for Spectroscopic Applications [academia.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. academicworks.cuny.edu [academicworks.cuny.edu]
- 13. echemi.com [echemi.com]
- 14. electrochemsci.org [electrochemsci.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. books.rsc.org [books.rsc.org]
- 17. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 18. thieme-connect.com [thieme-connect.com]
- 19. 1-Ethyl-3-methylimidazolium Dicyanamide [solvionic.com]
- 20. scribd.com [scribd.com]
- 21. arxiv.org [arxiv.org]
improving conductivity of Ethyl methyl imidazolium dicyanamide
Technical Support Center: Optimizing [EMIM][DCA] Conductivity
-
Ticket ID: #EMIM-DCA-OPT-001
-
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist (Electrochemistry Div.)
-
Status: Open
-
Subject: Comprehensive Guide to Conductivity Enhancement & Troubleshooting
Welcome to the Technical Support Hub
You are working with 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) .[1][2] In the world of ionic liquids (ILs), this is your "high-performance sportscar." It offers one of the highest intrinsic conductivities (~27–28 mS/cm at 25°C) and lowest viscosities (~21 cP) of any non-aqueous IL.
However, like any high-performance system, it is temperamental. Small impurities can crash its electrochemical window, and thermal fluctuations can alter its transport properties logarithmically.
This guide is not a textbook; it is a troubleshooting workflow designed to diagnose why your system is underperforming and how to push it beyond its theoretical limits.
Module 1: Baseline Performance Check
Is your material actually failing, or are your expectations unrealistic?
Before modifying the system, validate your neat material against the "Golden Standard."
Standard Specifications (at 25°C, 1 atm):
| Property | Target Value | Critical Threshold (Fail) | Notes |
| Conductivity ( | 27.5 ± 1.0 mS/cm | < 20 mS/cm | If <20, suspect halide contamination or aging. |
| Viscosity ( | 21 ± 2 cP | > 30 cP | High viscosity directly kills conductivity. |
| Water Content | < 100 ppm | > 1000 ppm | See The Water Paradox below. |
| Appearance | Clear, Colorless | Yellow/Orange | Indicates thermal degradation or imidazole impurities. |
Module 2: Troubleshooting Purity (The "Water Paradox")
User Question: "My conductivity is actually higher than the datasheet, but my electrochemical window is shrinking. What is happening?"
The Diagnosis: You are experiencing the Water Paradox . Unlike solid salts, adding water to [EMIM][DCA] increases conductivity initially because water dramatically lowers viscosity, decoupling the ions. However, this is a "false positive."
-
The Trap: Water (even at 500 ppm) undergoes electrolysis at ~1.23V, destroying the wide electrochemical window (EW) you need for batteries or supercapacitors.
-
The Fix: You must trade "fake conductivity" for "electrochemical stability."
Protocol: The Deep Drying Workflow
Do not rely on simple vacuum drying for ultra-sensitive applications.
Figure 1: Decision tree for removing moisture without degrading the DCA anion.
Critical Note on Halides: If your conductivity is low (<15 mS/cm), you likely have Chloride (Cl-) impurities left over from the synthesis (metathesis of [EMIM]Cl).
-
Test: Add a drop of
solution to a sample. White precipitate = Chloride contamination. -
Solution: There is no easy fix. You must purchase "Electrochemical Grade" (>99.9%) or perform a costly re-crystallization.
Module 3: Advanced Optimization (Solvent Engineering)
User Question: "I need to exceed 30 mS/cm for a high-rate battery application. How do I break the intrinsic limit?"
The Solution: Binary Mixtures (The "Walden Boost"). You can decouple the viscosity from the conductivity by adding a co-solvent. The most effective co-solvent for [EMIM][DCA] is Acetonitrile (ACN) .
Mechanism: [EMIM][DCA] follows the Fractional Walden Rule . By adding ACN, you reduce the micro-viscosity around the ion, allowing it to move faster than the bulk viscosity would suggest.
Optimization Table: [EMIM][DCA] + Acetonitrile (ACN)
| ACN Content (wt%) | Conductivity (mS/cm @ 25°C) | Viscosity (cP) | Trade-off |
| 0% (Pure) | ~27 | 21 | High stability, low flammability. |
| 20% | ~45 | ~8 | Significant boost; flammability increases. |
| 50% | ~65 | ~2 | Peak Performance ; high volatility. |
| >70% | Decreases | <1 | Dilution effect takes over (fewer charge carriers). |
Protocol:
-
Mix [EMIM][DCA] and Anhydrous ACN (99.9%) by weight in a glovebox (Ar atmosphere).
-
Stir magnetically for 30 mins.
-
Warning: ACN is volatile. This mixture is only suitable for sealed cells (coin cells, pouch cells). For open systems, use Propylene Carbonate (PC) , though the conductivity boost is lower (~35 mS/cm max).
Module 4: Temperature & Stability Management
User Question: "My device works at 60°C, but fails after 48 hours. Is the IL degrading?"
The Diagnosis: The DCA anion is thermally stable up to ~200°C, but it is chemically reactive at the anode. However, temperature is your friend for conductivity. The relationship follows the Vogel-Fulcher-Tammann (VFT) equation, not Arrhenius.
VFT Equation for [EMIM][DCA]:
-
Implication: A small increase in temperature (e.g., 25°C
40°C) can increase conductivity by 30-40% . -
Troubleshooting: If performance drops over time at high T, it is likely polymerization of the dicyanamide anion at the electrode surface, forming a passive insulating layer.
Logic Map: Diagnosing Transport Failure
Figure 2: Using viscosity changes to diagnose the root cause of conductivity loss.
References & Authoritative Sources
-
Baseline Properties & Walden Rule:
-
Title: Fractional Walden Rule for Ionic Liquids: Examples from Recent Measurements.
-
Source: Journal of Chemical & Engineering Data (ACS).
-
Relevance: Establishes the VFT behavior and intrinsic conductivity limits of [EMIM][DCA].
-
Link:[3]
-
-
Effect of Water:
-
Title: The peculiar effect of water on ionic liquids and deep eutectic solvents.
-
Source: Royal Society of Chemistry (Chem. Soc. Rev.).
-
Relevance: Explains the "Water Paradox" where water increases conductivity but alters structure.
-
Link:
-
-
Solvent Enhancement (Acetonitrile):
-
Purification & Electrochemical Window:
-
Title: Influence of alkali metals on water dynamics inside imidazolium-based ionic liquid nano-domains.
-
Source: Frontiers in Chemistry / PMC.
-
Relevance: Discusses the difficulty of removing water and its interaction with the DCA anion.
-
Link:
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Dynamics of Dicyanamide in Ionic Liquids is Dominated by Local Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetonitrile boosts conductivity of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of alkali metals on water dynamics inside imidazolium-based ionic liquid nano-domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
Ethyl methyl imidazolium dicyanamide reaction byproducts
The following technical guide is structured as a specialized support hub for researchers utilizing 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]). It synthesizes thermodynamic stability data, reaction kinetics, and impurity profiling into actionable troubleshooting protocols.
Subject: Reaction Byproducts, Degradation Mechanisms, and Impurity Management Status: Active Audience: Chemical Engineers, Synthetic Chemists, Propulsion Scientists
Executive Summary: The Stability Paradox
[EMIM][DCA] is a "workhorse" low-viscosity ionic liquid (IL), but it suffers from a specific stability paradox. While it remains liquid over a wide range, it is chemically active at the molecular level.
-
The Cation (EMIM): Prone to deprotonation at the C2 position, forming N-Heterocyclic Carbenes (NHCs).
-
The Anion (DCA): A latent nucleophile. While often termed "stable," it drives alkyl abstraction (SN2) reactions at elevated temperatures (
C).
This guide addresses the three most common byproduct vectors: Thermal Degradation , Base-Induced Reactivity , and Oxidative/Hypergolic Decomposition .
Module A: Thermal Degradation (Darkening & Viscosity Shift)
Symptom: Sample turns from pale yellow to dark brown/black upon heating (
Mechanism of Action
Unlike simple evaporation, [EMIM][DCA] decomposes via Nucleophilic Alkyl Abstraction . The [DCA]
-
Path A (Methyl Abstraction): [DCA]
attacks the methyl group 1-Ethylimidazole + Methyl-dicyanamide. -
Path B (Ethyl Abstraction): [DCA]
attacks the ethyl group 1-Methylimidazole + Ethyl-dicyanamide. -
Secondary Polymerization: The resulting alkyl-dicyanamides are unstable and polymerize into melamine-like oligomers (causing the color change/tar).
Diagnostic Workflow
Use this decision tree to confirm thermal degradation versus impurity contamination.
Figure 1: Diagnostic logic for identifying thermal decomposition products.
FAQ: Thermal Issues
Q: Can I distill [EMIM][DCA] to purify it after use? A: No. Unlike molecular solvents, [EMIM][DCA] has negligible vapor pressure. Heating to "boil" it will simply accelerate the SN2 decomposition described above. Purification requires solvent extraction (washing with ethyl acetate to remove neutral imidazoles) or passing through activated carbon/silica.
Module B: Carbene Formation (The "Hidden" Catalyst)
Symptom: Unexpected side reactions (e.g., aldehyde condensation, metal precipitation) occurring in the IL. Root Cause: Formation of N-Heterocyclic Carbenes (NHC) .[1][2]
Mechanism of Action
The proton at the C2 position of the imidazolium ring is acidic (
-
Reaction:
-
Consequence: The free carbene is a potent nucleophile. It can react with aldehydes (benzoin condensation), coordinate to metal catalysts (poisoning them), or react with CO
.
Quantitative Data: Byproduct Signatures
Table 1 summarizes how to detect if your reaction is being interfered with by NHC or decomposition byproducts.
| Byproduct Class | Detection Method | Key Signal / Marker |
| N-Heterocyclic Carbene | Disappearance of the singlet at | |
| 1-Methylimidazole | GC-MS / NMR | Distinct peaks at m/z 82. NMR shifts upfield from cation signals. |
| 1-Ethylimidazole | GC-MS / NMR | Distinct peaks at m/z 96. |
| Dicyanamide Oligomers | IR Spectroscopy | Broadening of nitrile peak ( |
Protocol: "Carbene Quench" Test
If you suspect NHC interference in a metal-catalyzed reaction:
-
Take a 0.5 mL aliquot of the IL.
-
Add 10
L of elemental sulfur ( ) or . -
Heat to 60°C for 30 mins.
-
Observation: If the solution turns bright red/orange, NHCs are present (formation of thio-derivatives).
Module C: Hypergolic & Oxidative Hazards
Symptom: Rapid gas evolution, smoke, or ignition when mixed with oxidizers (e.g., Nitric Acid,
Reaction Pathway
The reaction with Nitric Acid (
-
Protonation:
protonates to form (dicyanamide acid). -
Cyclization/Isomerization:
is unstable and isomerizes/cyclizes. -
Oxidation: The nitrate anion oxidizes the alkyl chains of the cation.
Major Byproducts:
-
Gases:
, , , (Nitrous Oxide), and toxic (Hydrogen Cyanide). -
Residues: Melamine-nitrate complexes and polymerized C-N "tars."
Figure 2: Simplified reaction pathway for oxidative decomposition with Nitric Acid.
Module D: Impurity Management (Prevention)
Issue: "My reaction failed, but the IL looks clean." Diagnosis: Invisible impurities (Water and Halides) are the most common cause of "silent" failure.
Halide Contamination (Cl , Br )
-
Source: Synthesis byproduct (Metathesis from [EMIM]Cl or [EMIM]Br).
-
Effect: Halides are stronger nucleophiles than DCA. They catalyze the thermal decomposition (SN2) of the cation at lower temperatures. They also poison metal catalysts.
-
Test: Add
(aq) to a water-diluted IL sample. White/Pale precipitate = Halides present.
Water Content
-
Source: Hygroscopicity. [EMIM][DCA] absorbs atmospheric moisture rapidly.
-
Effect: Lowers viscosity (deceptive physical check) and alters solvation shells.
-
Removal: Vacuum drying (
C, mbar) for 12+ hours. Note: Do not exceed C during drying to avoid thermal degradation (see Module A).
References
-
Thermal Stability & Decomposition: Cao, Y., & Mu, T. (2014). Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis. Industrial & Engineering Chemistry Research. Supports the SN2 alkyl abstraction mechanism and temperature limits.
-
Carbene Formation: Hunt, P. A., et al. (2015). The importance of the C2 proton in imidazolium ionic liquids. Chemical Society Reviews. Details the acidity of the C2 proton and NHC formation.
-
Hypergolic Reaction Mechanisms: Chambreau, S. D., et al. (2012). Hypergolic ionic liquids: thermal decomposition and reaction with nitric acid. The Journal of Physical Chemistry A. Authoritative source on the oxidative breakdown and HCN/N2O formation.
-
Dicyanamide Anion Hydrolysis & Reactivity: MacFarlane, D. R., et al. (2006). Ionic liquids based on the dicyanamide anion.[3][4][5][6] Chemical Communications. Foundational paper on [DCA] properties and stability limits.
Sources
- 1. N-Heterocyclic Carbene Formation in the Ionic Liquid [EMIM+][OAc-]: Elucidating Solvation Effects with Reactive Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Dynamics of Dicyanamide in Ionic Liquids is Dominated by Local Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Dynamics of Dicyanamide in Ionic Liquids is Dominated by Local Interactions / The Journal of Physical Chemistry B, 2019 [sci-hub.jp]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 1-Ethyl-3-methylimidazolium Dicyanamide ([EMIM][DCA])
This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of the ionic liquid 1-ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]). It provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for [EMIM][DCA]?
A1: [EMIM][DCA] primarily degrades through three main pathways: thermal, electrochemical, and chemical/biological.
-
Thermal Degradation: At elevated temperatures, the primary degradation mechanisms are the deprotonation of the imidazolium cation by the dicyanamide anion and a nucleophilic substitution (SN2) reaction where the anion attacks the alkyl groups of the cation.[1]
-
Electrochemical Degradation: This occurs when the applied potential exceeds the electrochemical window of the ionic liquid. Degradation is initiated by the oxidation of the dicyanamide anion at the anode and the reduction of the imidazolium cation at the cathode.[2]
-
Chemical/Biological Degradation: In the presence of strong oxidizing agents, reactive species, or microorganisms, degradation is often initiated by the oxidation of the ethyl or methyl side chains of the imidazolium cation.[3][4]
Q2: What are the expected thermal decomposition products of [EMIM][DCA]?
A2: The main volatile products from the thermal decomposition of [EMIM][DCA] include 1-methylimidazole, 1-ethylimidazole, and ethene.[1][5] The formation of these products is consistent with the proposed mechanisms of dealkylation and deprotonation.
Q3: How does the presence of impurities, such as water, affect the degradation of [EMIM][DCA]?
A3: Impurities can significantly impact the degradation of [EMIM][DCA]. Water, for instance, can narrow the electrochemical window and may participate in hydrolytic degradation pathways, especially at elevated temperatures.[6] Halide impurities are particularly detrimental to electrochemical stability as they are more easily oxidized than the dicyanamide anion.[7]
Q4: What is the typical electrochemical window of [EMIM][DCA]?
A4: The electrochemical window of [EMIM][DCA] is relatively narrow compared to other common ionic liquids, typically around 3.0 V.[8] This is primarily due to the susceptibility of the dicyanamide anion to oxidation.
Q5: Are there any specific safety precautions to consider when studying the degradation of [EMIM][DCA]?
A5: Yes. When heating [EMIM][DCA], be aware that some of the degradation products, such as hydrogen cyanide, can be toxic.[2] All thermal degradation experiments should be conducted in a well-ventilated area or under an inert atmosphere. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should always be followed.
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of [EMIM][DCA] degradation.
Thermal Analysis (TGA/DSC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent onset decomposition temperature (Tonset) in TGA. | - Varying heating rates. - Presence of impurities (e.g., water, halides). - Different sample pan materials.[7] | - Use a standardized heating rate (e.g., 10 °C/min) for all experiments. - Ensure the ionic liquid is thoroughly dried under vacuum before analysis. - Use the same type of sample pan (e.g., alumina, platinum) for all runs. |
| Unexpected mass loss at temperatures below the main decomposition. | - Evaporation of volatile impurities. - Slow, long-term degradation not captured by rapid heating ramps.[7][9] | - Perform an isothermal TGA experiment at a temperature below the expected Tonset to assess long-term stability. - Analyze the evolved gas using a coupled mass spectrometer (TGA-MS) to identify the volatile species. |
| Asymmetric or broad DSC peaks. | - Sample impurities. - Poor thermal contact between the sample and the pan. | - Purify the [EMIM][DCA] sample. - Ensure the sample forms a thin, even layer at the bottom of the DSC pan. |
Electrochemical Analysis (Cyclic Voltammetry)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Narrower than expected electrochemical window. | - Presence of impurities (water, halides).[6] - Improperly cleaned electrodes. - Reference electrode instability. | - Dry the ionic liquid and supporting electrolyte thoroughly. - Polish the working electrode and clean all electrodes before each experiment. - Check the reference electrode for proper filling solution and ensure it is not clogged. |
| Distorted or noisy voltammogram. | - High solution resistance. - Electrical noise from the surroundings. - Gas bubble formation on the electrode surface. | - Move the reference electrode closer to the working electrode. - Use a Faraday cage to shield the electrochemical cell. - Degas the electrolyte solution with an inert gas (e.g., argon) before and during the experiment. |
| Unidentified peaks in the voltammogram. | - Electrochemical reaction of impurities. - Formation of degradation products that are electroactive. | - Run a cyclic voltammogram of the supporting electrolyte alone to identify impurity peaks. - Couple the electrochemical experiment with spectroscopic techniques (e.g., spectroelectrochemistry) to identify the species responsible for the new peaks. |
Product Analysis (GC-MS, NMR)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor separation of degradation products in GC-MS. | - Inappropriate GC column or temperature program. | - Use a column with a suitable stationary phase for separating polar and non-polar degradation products. - Optimize the temperature program to improve peak resolution. |
| Difficulty in identifying degradation products from mass spectra. | - Complex fragmentation patterns. - Co-elution of multiple compounds. | - Compare the obtained mass spectra with library data (e.g., NIST). - Use high-resolution mass spectrometry to obtain accurate mass measurements for elemental composition determination. |
| Overlapping peaks in the NMR spectrum. | - Structural similarity of degradation products. | - Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and aid in structure elucidation.[10] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset decomposition temperature (Tonset) and investigate the thermal degradation profile of [EMIM][DCA].
Materials:
-
1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]), high purity (>99%)
-
TGA instrument
-
Alumina or platinum sample pans
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Dry the [EMIM][DCA] sample under high vacuum at a moderate temperature (e.g., 70 °C) for at least 24 hours to remove any residual water.
-
Instrument Setup:
-
Place an empty sample pan in the TGA and tare the balance.
-
Accurately weigh 5-10 mg of the dried [EMIM][DCA] into the sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
TGA Measurement:
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the Tonset as the temperature at which a significant mass loss begins. This is often calculated as the intersection of the baseline tangent and the tangent of the decomposition curve.[7]
-
Protocol 2: Evaluation of Electrochemical Stability by Cyclic Voltammetry (CV)
Objective: To determine the electrochemical window of [EMIM][DCA].
Materials:
-
[EMIM][DCA], high purity and dried
-
Potentiostat/galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)
-
Counter electrode (e.g., platinum wire or mesh)
-
Inert gas (e.g., argon)
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode with deionized water and then with a suitable organic solvent (e.g., acetone or acetonitrile).
-
Dry the electrode thoroughly.
-
-
Cell Assembly:
-
Place the dried [EMIM][DCA] into the electrochemical cell.
-
Assemble the three-electrode setup, ensuring the reference electrode tip is close to the working electrode.
-
Degas the ionic liquid by bubbling with an inert gas for at least 30 minutes. Maintain a blanket of inert gas over the solution during the experiment.
-
-
CV Measurement:
-
Set the potential window to a wide range (e.g., -2.5 V to +2.5 V vs. the reference electrode).
-
Set the scan rate to a typical value (e.g., 50 or 100 mV/s).
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
-
Data Analysis:
-
Plot the current versus the applied potential.
-
Determine the anodic and cathodic limits of the electrochemical window. These are the potentials at which a significant increase in current is observed, indicating the oxidation and reduction of the ionic liquid, respectively. A current density cutoff (e.g., 0.5 or 1.0 mA/cm²) is often used to define these limits.
-
Visualizing Degradation Pathways
Thermal Degradation Pathways of [EMIM][DCA]
Caption: Primary thermal degradation pathways of [EMIM][DCA].
Electrochemical Degradation of [EMIM][DCA]
Caption: General electrochemical degradation of [EMIM][DCA].
References
- Bard, A. J., & Faulkner, L. R. (2001).
-
Liu, J., Zhou, W., Chambreau, S. D., & Vaghjiani, G. L. (2020). Molecular Dynamics Simulations and Product Vibrational Spectral Analysis for the Reactions of NO2 with 1-Ethyl-3-methylimidazolium Dicyanamide (EMIM+DCA−), 1-Butyl-3-methylimidazolium Dicyanamide (BMIM+DCA−), and 1-Allyl-3-methylimidazolium Dicyanamide (AMIM+DCA−). The Journal of Physical Chemistry B, 124(21), 4303–4325. [Link]
-
Navarro, P., Larriba, M., García, J., & Rodríguez, F. (2018). Thermal stability and specific heats of {[emim][DCA] + [emim][TCM]} mixed ionic liquids. Journal of Chemical & Engineering Data, 63(9), 3296–3306. [Link]
-
Chambreau, S. D., Vaghjiani, G. L., & Linstrom, P. J. (2014). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. The Journal of Physical Chemistry A, 118(48), 11408–11421. [Link]
- Siedlecka, E. M., & Stepnowski, P. (2009). Degradation of imidazolium-based ionic liquids in aqueous solution by Fenton oxidation.
- García, G., Aparicio, S., & Atilhan, M. (2015). Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis.
- Galiński, M., Lewandowski, A., & Stępniak, I. (2006). Ionic liquids as electrolytes. Electrochimica Acta, 51(26), 5567–5580.
- Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001).
-
Cao, Y., & Mu, T. (2014). Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]
-
Damodaran, K. (2022). Recent advances in NMR spectroscopy of ionic liquids. Progress in Nuclear Magnetic Resonance Spectroscopy, 129, 1–27. [Link]
-
Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]
-
Zhou, H., Lv, P., Shen, Y., Wang, J., & Fan, J. (2013). Identification of degradation products of ionic liquids in an ultrasound assisted zero-valent iron activated carbon micro-electrolysis system and their degradation mechanism. Water Research, 47(10), 3514–3522. [Link]
-
Cremer, T., Kolbeck, C., Lovelock, K. R. J., Paape, N., Wölfel, R., Schulz, P. S., ... & Wasserscheid, P. (2010). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 12(43), 14479–14491. [Link]
- Weingärtner, H. (2008). Understanding ionic liquids at the molecular level: facts, problems, and controversies.
- Fredlake, C. P., Crosthwaite, J. M., Hert, D. G., Aki, S. N. V. K., & Brennecke, J. F. (2004). Thermophysical properties of imidazolium-based ionic liquids.
- Rocha, M. A. A., Coutinho, J. A. P., & Marrucho, I. M. (2014). The effect of water on the viscosities and densities of 1-ethyl-3-methylimidazolium-based ionic liquids. Fluid Phase Equilibria, 375, 137–146.
-
Stolte, S., Arning, J., Bottin-Weber, U., Matzke, M., Stock, F., & Thiele, K. (2007). Primary biodegradation of ionic liquid cations, identification of degradation products of 1-methyl-3-octylimidazolium chloride and electrochemical wastewater treatment of poorly biodegradable compounds. Green Chemistry, 9(7), 760–768. [Link]
- Zhou, W., Liu, J., Chambreau, S. D., & Vaghjiani, G. L. (2020). Molecular dynamics simulations, reaction pathway and mechanism dissection, and kinetics modeling of the nitric acid oxidation of dicyanamide and dicyanoborohydride anions. The Journal of Physical Chemistry B, 124(49), 11175–11188.
-
Kuhlmann, E., & Verevkin, S. P. (2018). Thermal Resilience of Imidazolium-Based Ionic Liquids-Studies on Short- and Long-Term Thermal Stability and Decomposition Mechanism of 1-Alkyl-3-methylimidazolium Halides by Thermal Analysis and Single-Photon Ionization Time-of-Flight Mass Spectrometry. Molecules, 23(9), 2374. [Link]
-
RoCo Global. (n.d.). 1-Ethyl-3-methylimidazolium dicyanamide, >98%. Retrieved February 15, 2026, from [Link]
- Liu, J., Zhou, W., Chambreau, S. D., Vaghjiani, G. L., & Linstrom, P. J. (2014). Dynamics Simulations and Statistical Modeling of Thermal Decomposition of 1-Ethyl-3-methylimidazolium Dicyanamide and 1-Ethyl-2,3-dimethylimidazolium Dicyanamide. The Journal of Physical Chemistry A, 118(44), 10248–10260.
- MacFarlane, D. R., Pringle, J. M., Johansson, K. M., Forsyth, S. A., & Forsyth, M. (2006). Lewis base ionic liquids.
-
Hapiot, P., & Lagrost, C. (2008). Electrochemical Reactivity in Room-Temperature Ionic Liquids. Chemical Reviews, 108(7), 2238–2269. [Link]
- Ngo, H. L., LeCompte, K., Hargens, L., & McEwen, A. B. (2000). Thermal properties of imidazolium imides. Thermochimica Acta, 357–358, 97–102.
- Rebelo, L. P. N., Najdanovic-Visak, V., Visak, Z. P., Nunes da Ponte, M., Szydlowski, J., Cerdeiriña, C. A., ... & Seddon, K. R. (2004). A detailed thermodynamic analysis of the phase behaviour of ionic liquid + water mixtures. Green Chemistry, 6(8), 369–381.
-
Wang, J., Wang, H., Zhang, S., Zhang, H., & Zhao, Y. (2007). Viscosity, conductivity, and electrochemical property of dicyanamide ionic liquids. Journal of the Chinese Chemical Society, 54(5), 1159–1164. [Link]
- Larriba, M., Navarro, P., García, J., & Rodríguez, F. (2017). Thermophysical properties of 1-ethyl-3-methylimidazolium dicyanamide and its mixtures with water.
-
Liu, J., & Linstrom, P. J. (2014). Dynamics Simulations and Statistical Modeling of Thermal Decomposition of 1-Ethyl-3-methylimidazolium Dicyanamide and 1-Ethyl-2,3-dimethylimidazolium Dicyanamide. Queens College. [Link]
- Zhang, S., Sun, N., He, X., Lu, X., & Zhang, X. (2017). Physical properties of ionic liquids: a review.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ionic liquids based on dicyanamide anion: influence of structural variations in cationic structures on ionic conductivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qc.cuny.edu [qc.cuny.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
characterization techniques for Ethyl methyl imidazolium dicyanamide
Technical Characterization Guide: 1-Ethyl-3-methylimidazolium Dicyanamide ([EMIM][DCA])
Executive Summary: The Low-Viscosity Workhorse In the landscape of ionic liquids (ILs), 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) distinguishes itself not by extreme stability, but by kinetic superiority. Unlike the viscous, hydrophobic standards like [BMIM][PF₆], [EMIM][DCA] offers an exceptionally low viscosity (~21 cP at 25°C) and high ionic conductivity. This makes it the solvent of choice for mass-transfer-limited applications, including electrochemical sensors, catalytic biphasic systems, and the solubilization of pharmaceutical active ingredients (APIs).
This guide provides a rigorous framework for characterizing [EMIM][DCA], contrasting its performance with industry standards, and detailing the experimental protocols required to validate its purity and function.
Part 1: The Characterization Workflow
Effective characterization requires a tiered approach, moving from structural confirmation to functional profiling.
Figure 1: Critical workflow for validating [EMIM][DCA]. Note that water removal is the gatekeeping step; dicyanamide is hydrophilic, and water contamination drastically alters viscosity and electrochemical windows.
Part 2: Structural Characterization (Spectroscopy)
Confirming the anion identity is crucial, as halide impurities (Cl⁻/Br⁻) from synthesis can mimic the cation signal but alter physical properties.
Vibrational Spectroscopy (FTIR & Raman)
The dicyanamide anion (
-
Key Marker: The nitrile (
) stretching vibration.[1] -
Observation: Look for a strong doublet or broad peak in the 2130–2200 cm⁻¹ region.
-
Raman: Dominant peak at ~2198 cm⁻¹ (symmetric stretch).
-
FTIR: Strong absorbance at 2130 cm⁻¹ and 2190 cm⁻¹ .
-
-
Cation Validation: Imidazolium ring C-H stretches appear at 3100–3170 cm⁻¹ (aromatic) and 2900–3000 cm⁻¹ (alkyl chains).
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
- 8.8–9.2 ppm (s, 1H): Acidic proton at C2 position (sensitive to H-bonding/water).
- 7.6–7.8 ppm (m, 2H): C4/C5 ring protons.
-
4.2 ppm (q, 2H): Ethyl
. -
3.9 ppm (s, 3H): Methyl
. -
1.4 ppm (t, 3H): Ethyl
.
-
¹³C NMR: The dicyanamide carbon appears at ~119-120 ppm , often weak due to lack of NOE enhancement and coupling to quadrupolar nitrogen.
Part 3: Comparative Performance Profiling
[EMIM][DCA] is selected when fluidity is paramount. Below is a direct comparison with the hydrophobic standard [BMIM][PF₆] and the hydrophilic alternative [EMIM][BF₄].
Table 1: Physicochemical Comparison (at 25°C)
| Property | [EMIM][DCA] | [BMIM][PF₆] | [EMIM][BF₄] | Significance |
| Viscosity ( | ~21 | ~371 | ~38 | [EMIM][DCA] is ~15x less viscous than [BMIM][PF₆], enabling faster diffusion rates in catalysis and sensors. |
| Conductivity ( | ~14.0 | ~1.5 | ~13.0 | High conductivity makes [EMIM][DCA] superior for electrochemical double-layer capacitors (EDLCs). |
| Density ( | 1.06 | 1.37 | 1.28 | Lower density facilitates phase separation in aqueous extraction systems (if salted out). |
| Water Miscibility | Miscible | Immiscible | Miscible | Hydrophilicity requires strict moisture control; [BMIM][PF₆] is preferred for moisture-insensitive applications. |
| Electrochemical Window | ~3.0 V | ~4.5 V | ~4.3 V | Limitation: The DCA anion oxidizes earlier than fluorinated anions, limiting high-voltage anodic stability. |
Data compiled from standard IL databases and literature consensus (See References).
Part 4: Stability Limits (Thermal & Electrochemical)
Researchers must recognize the trade-off: [EMIM][DCA] gains fluidity at the cost of stability.
Thermal Stability (TGA)
Unlike [TFSI] or [PF₆] salts which are stable up to 400°C, [EMIM][DCA] has a lower decomposition threshold.[2]
- (Decomposition): ~260°C – 300°C .
-
Mechanism: The dicyanamide anion undergoes trimerization (forming melamine derivatives) or decomposition before the cation breaks down.
-
Protocol Note: Use Alumina pans (aluminum may react at high temps with some ILs) and
atmosphere.
Electrochemical Window (EW)
The "window" is the voltage range where the solvent acts as an inert electrolyte.
-
Cathodic Limit (Reduction): Defined by the [EMIM] cation (~ -2.0 V vs Ag/AgCl).
-
Anodic Limit (Oxidation): Defined by the [DCA] anion (~ +1.0 V to +1.5 V vs Ag/AgCl).
-
Total Window: Approximately 3.0 V .
-
Implication: Suitable for supercapacitors but not for high-voltage Lithium-ion battery cathodes (>4.0 V).
Part 5: Detailed Experimental Protocols
To ensure reproducible data, follow these specific methodologies.
Protocol A: Water Content Determination (Karl Fischer)
Why: [EMIM][DCA] is hygroscopic. Water content >500 ppm drastically reduces viscosity and narrows the electrochemical window.
-
Equipment: Coulometric Karl Fischer Titrator (with diaphragm-less generator electrode preferred to prevent clogging).
-
Solvent: Anode solution suitable for interfering amines (though DCA is generally stable, standard methanol-based reagents work).
-
Procedure:
-
Dry the titration cell until drift < 5 µ g/min .
-
Inject approx.[3] 0.5 – 1.0 g of [EMIM][DCA] via syringe (weigh by difference).
-
Target: < 100 ppm for electrochemical grade; < 1000 ppm for general synthesis.
-
Protocol B: Viscosity Measurement (Cone and Plate)
Why: Cone and plate geometry requires small sample volumes (< 1 mL) and allows precise temperature control.
-
Instrument: Rotational Rheometer with Peltier temperature control.
-
Geometry: 40mm 2° Cone.
-
Gap Setting: Critical (usually ~50 µm); ensure zero-gap calibration is performed at the test temperature.
-
Shear Sweep:
-
Run shear rate sweep from
to . -
[EMIM][DCA] is Newtonian ; viscosity should be constant across rates.
-
Report the average viscosity at 25.0°C ± 0.1°C.
-
Protocol C: Electrochemical Window Determination
-
Cell: 3-electrode glass cell.
-
Working Electrode: Glassy Carbon (3 mm dia) - Polished to mirror finish with 0.05 µm alumina.
-
Counter Electrode: Pt wire or coil.
-
Reference Electrode: Ag/Ag⁺ (0.01 M AgNO₃ in [EMIM][DCA] or similar IL) or Ag wire pseudo-reference (calibrated later with Ferrocene).
-
-
Drying: Purge cell with dry Argon for 20 mins.
-
Scan: Cyclic Voltammetry at 10 mV/s or 50 mV/s.
-
Cut-off Criteria: Define the limit at current density
.
References
-
MacFarlane, D. R., et al. (2006). "High conductivity molten salts based on the imide and dicyanamide anions." Chemical Communications. Link
-
Yoshida, Y., et al. (2007). "Ionic liquids based on dicyanamide anion: Electrochemical properties and applications." Journal of Physical Chemistry B. Link
-
Fredlake, C. P., et al. (2004). "Thermophysical properties of imidazolium-based ionic liquids." Journal of Chemical & Engineering Data. Link
-
Zhang, S., et al. (2006). "Physical Properties of Ionic Liquids: Database and Evaluation." Journal of Physical and Chemical Reference Data. Link
-
Brandt, A., et al. (2010). "Ionic liquids and eutectics as versatile solvents for cellulose." Green Chemistry. (Discusses thermal stability limits). Link
Sources
Technical Comparison Guide: Ethyl Methyl Imidazolium Dicyanamide ([EMIM][DCA]) vs. Traditional Solvents
Executive Summary: The Shift from Volatility to Tunability
In the transition from "wet" chemistry to "green" engineering, 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) represents a paradigm shift. Unlike traditional Volatile Organic Compounds (VOCs) that rely on low boiling points for removal, [EMIM][DCA] leverages negligible vapor pressure and tunable ionic interactions .
This guide objectively compares [EMIM][DCA] against industry standards—Acetonitrile (ACN) for electrochemistry, Monoethanolamine (MEA) for gas capture, and Ethanol/Water for extraction.
Key Finding: [EMIM][DCA] is not a universal drop-in replacement but a high-performance specialist. It outperforms traditional solvents in electrochemical stability (>4.0 V window) and thermal stability (>240°C), but requires modified downstream processing (e.g., back-extraction) due to its non-volatility.
Physicochemical Performance Matrix
The following data aggregates experimental values to provide a direct baseline comparison.
| Property | [EMIM][DCA] | Acetonitrile (ACN) | Monoethanolamine (MEA) | Water |
| Viscosity (25°C) | ~21 cP (Low for ILs) | 0.34 cP | 18.5 cP | 0.89 cP |
| Conductivity (25°C) | ~27 mS/cm | 0.06 mS/cm (pure) | < 0.1 mS/cm | 0.055 µS/cm |
| Density | 1.11 g/cm³ | 0.786 g/cm³ | 1.01 g/cm³ | 1.00 g/cm³ |
| Electrochemical Window | ~4.2 - 5.1 V | ~2.5 V | N/A | ~1.23 V |
| Vapor Pressure | Negligible | 9.7 kPa | < 0.1 kPa | 3.17 kPa |
| Thermal Stability | ~240°C (T_decomp) | 82°C (Boiling) | 170°C (Boiling) | 100°C (Boiling) |
Scientist's Note: The viscosity of [EMIM][DCA] is exceptionally low for an ionic liquid, making it one of the few ILs capable of being pumped in flow chemistry systems without pre-heating.
Case Study 1: CO2 Capture Efficiency
The Competitor: 30 wt% Monoethanolamine (MEA) aqueous solution.
The Challenge
MEA is the industry standard for carbon capture due to fast kinetics. However, it suffers from parasitic energy loss during regeneration (boiling off water) and solvent loss due to volatility.
The [EMIM][DCA] Advantage
[EMIM][DCA] utilizes a mechanism combining physical solubility and weak chemisorption (via the dicyanamide anion).
-
Energy Penalty: [EMIM][DCA] requires significantly less energy to regenerate because there is no water to boil off.
-
Capacity: While MEA has higher molar capacity per cycle, [EMIM][DCA] offers stability over thousands of cycles without degradation or evaporation.
Visualization: Capture Mechanism & Workflow
Figure 1: Closed-loop CO2 capture cycle using [EMIM][DCA], highlighting the low-temperature regeneration pathway.
Experimental Protocol: Gravimetric CO2 Uptake
Objective: Quantify CO2 solubility in [EMIM][DCA] vs. MEA.
-
Preparation: Load 5.0 g of dried [EMIM][DCA] into a high-pressure magnetic suspension balance (e.g., Rubotherm).
-
Degassing: Heat sample to 70°C under vacuum (10^-3 mbar) for 4 hours to remove trace water/volatiles.
-
Isotherm Measurement:
-
Set temperature to 25°C.
-
Step-wise pressurization with pure CO2 (0.1, 0.5, 1.0, 2.0 MPa).
-
Equilibrium Criterion: Mass change < 0.01 mg over 15 minutes.
-
-
Data Calculation: Calculate solubility (
) using the equation: Where is moles derived from mass uptake.
Case Study 2: Bioactive Extraction (Polyphenols)
The Competitor: Ethanol/Water (Hydro-alcoholic solvents).
The Challenge
Traditional solvents rely on polarity matching. However, they often fail to extract complex polyphenols bound to plant cell walls (lignin matrices).
The [EMIM][DCA] Advantage
[EMIM][DCA] acts as a tunable surfactant and microwave absorber .
-
Mechanism: The imidazolium cation interacts via
- stacking with aromatic polyphenols, while the anion disrupts hydrogen bonding in plant cellulose, permeating cell walls more effectively than ethanol. -
Yield: Studies show [EMIM][DCA] can increase flavonoid yield by 20-40% compared to ethanol.
Visualization: Microwave-Assisted Extraction (MAE) Workflow
Figure 2: Microwave-Assisted Extraction (MAE) workflow utilizing [EMIM][DCA]'s high dielectric constant for rapid heating.
Experimental Protocol: Polyphenol Extraction
Objective: Extract antioxidants from plant matrix.
-
Slurry Preparation: Mix 0.5 g of dried plant powder with 10 mL of 1.0 M [EMIM][DCA] (aqueous solution).
-
Extraction (UAE/MAE):
-
Option A (Ultrasound): Sonicate at 40 kHz, 45°C for 30 mins.
-
Option B (Microwave): Irradiate at 300 W for 60 seconds (max temp 70°C).
-
-
Separation: Centrifuge at 8,000 rpm for 10 mins to pellet biomass. Collect supernatant.
-
Recovery (Critical Step): Since [EMIM][DCA] does not evaporate, add 3x volume of antisolvent (e.g., cold acetone or saturated NaCl solution) to precipitate the target compounds or perform Liquid-Liquid Extraction (LLE) with ethyl acetate.
Electrochemical Stability: The Voltage Battle
The Competitor: Acetonitrile (ACN) / Propylene Carbonate (PC).
For high-voltage energy storage (Supercapacitors/Li-ion batteries), solvent breakdown limits performance.
-
Acetonitrile: Breaks down around ~2.5 V (anodic limit). Highly volatile and flammable.
-
[EMIM][DCA]: Exhibits an Electrochemical Stability Window (ESW) of up to 5.1 V .
-
Cathodic Limit: ~ -2.0 V vs Ag/Ag+ (limited by cation reduction).
-
Anodic Limit: ~ +3.0 V vs Ag/Ag+ (limited by anion oxidation).
-
Application Insight: [EMIM][DCA] is ideal for Electrical Double Layer Capacitors (EDLCs) where energy density (
Safety & Toxicology: The "Green" Reality Check
While [EMIM][DCA] eliminates air pollution (VOCs), it introduces aquatic toxicity risks.
-
Air Safety: Excellent. No inhalation risk under normal conditions. Flashpoint > 200°C (Non-flammable).
-
Water Safety: Warning. The dicyanamide anion and imidazolium cation are moderately toxic to aquatic life (e.g., Vibrio fischeri EC50 values are often lower than ethanol).
-
Handling: Unlike MEA (corrosive/skin irritant), [EMIM][DCA] is generally a skin irritant but not corrosive.
Recommendation: All waste streams containing [EMIM][DCA] must be collected and treated (e.g., via reverse osmosis or adsorption), never poured down the drain.
References
-
Sigma-Aldrich. 1-Ethyl-3-methylimidazolium dicyanamide Product Specification & MSDS.Link
-
National Institutes of Health (PMC). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds.Link
-
ACS Publications. Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water.Link
-
RSC Publishing. Electrochemical stability of ionic liquids and their application in energy storage.Link
-
MDPI. Ionic Liquids Toxicity—Benefits and Threats.Link
-
ResearchGate. Influence of solvents on electrochemical stability window of ionic liquid solutions.Link
Spectroscopic Analysis & Performance Guide: Ethyl Methyl Imidazolium Dicyanamide ([EMIM][DCA])
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Electrochemical Engineers.
Executive Summary: The Low-Viscosity Workhorse
In the diverse landscape of ionic liquids (ILs), 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) stands out as a "super-fluid" electrolyte. Unlike the viscous, hydrophobic standards like [BMIM][PF6], [EMIM][DCA] offers a dynamic viscosity (∼16–21 cP at 25°C) that rivals some organic solvents, coupled with exceptionally high ionic conductivity (>20 mS/cm).
However, this performance comes with specific trade-offs: high hygroscopicity and a narrower electrochemical window (~3.0 V). This guide provides a rigorous spectroscopic framework to validate [EMIM][DCA] quality, quantify impurities (specifically water), and objectively compare its performance against industry alternatives like [EMIM][BF4] and [BMIM][PF6].
Part 1: Spectroscopic Fingerprinting
To validate the identity and purity of [EMIM][DCA], a multi-modal spectroscopic approach is required. The dicyanamide anion ([N(CN)₂]⁻) possesses a unique vibrational signature that acts as a built-in quality control marker.
1. Vibrational Spectroscopy (FTIR & Raman)
The [DCA] anion exhibits a characteristic "triple-peak" feature in the nitrile stretching region (
| Mode | Wavenumber (cm⁻¹) | Diagnostic Value |
| ~2130 | Primary ID: Strongest band in IR; confirms [DCA] anion identity. | |
| ~2190 | Fermi Resonance: Intensity ratio with 2130 band indicates local environment/coordination. | |
| Combination | ~2230 | Purity Check: Shifts or broadening here often indicate metal coordination (if used as electrolyte). |
| 3100–3200 | Cation Check: Imidazolium ring stretches. In Raman, these are sharp; in IR, weak. | |
| 3300–3600 | Impurity Alert: Broad hump indicates water uptake. [EMIM][DCA] is extremely hygroscopic. |
Protocol Insight: When using FTIR-ATR, the diamond crystal's high refractive index is ideal. Caution: Do not use Ge crystals if high pressure is applied, as the low viscosity of [EMIM][DCA] can cause rapid spreading and seal leakage.
2. Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for quantifying organic impurities and confirming the cation structure. The H2 proton (between the two nitrogens) is the critical probe.
-
¹H NMR (DMSO-d₆):
- 8.8–9.2 ppm (s, 1H): H2 Proton. This peak is highly sensitive to concentration and water content. In "wet" [EMIM][DCA], this peak shifts upfield (shielded) due to H-bonding disruption.
- 7.6–7.8 ppm (m, 2H): H4/H5 Protons.
-
4.2 ppm (q, 2H): N-Ethyl (
). -
3.9 ppm (s, 3H): N-Methyl (
). -
1.4 ppm (t, 3H): Ethyl terminal (
).
Self-Validating Step: Integrate the N-Methyl singlet (set to 3.00). The H2 proton should integrate to 0.98–1.00. If <0.95, it indicates Deuterium exchange (if
Part 2: Comparative Performance Analysis
[EMIM][DCA] is rarely the only choice; it is selected when mass transport is critical. The table below contrasts it with the hydrophilic alternative [EMIM][BF4] and the hydrophobic standard [BMIM][PF6].
Table 1: Physicochemical & Spectroscopic Comparison (at 25°C)
| Feature | [EMIM][DCA] | [EMIM][BF₄] | [BMIM][PF₆] |
| Viscosity ( | 16–21 cP (Ultra-Low) | ~38 cP (Low) | ~310 cP (High) |
| Conductivity ( | ~25 mS/cm (Excellent) | ~14 mS/cm (Good) | ~1.4 mS/cm (Poor) |
| Electrochemical Window | ~3.0 V (Narrow) | ~4.3 V (Wide) | ~4.0 V (Wide) |
| Anion IR Marker | 2130, 2190, 2230 cm⁻¹ ( | 1050 cm⁻¹ (B-F broad) | 840 cm⁻¹ (P-F strong) |
| Water Affinity | Extreme (Hydrophilic) | High (Hydrophilic) | Low (Hydrophobic) |
| Primary Application | High-rate supercapacitors, fluid extraction | General electrochemistry, catalysis | Biphasic extraction, stable solvent |
Scientific Verdict:
-
Choose [EMIM][DCA] if your application is diffusion-limited (e.g., fast-charging batteries) or requires high ionic mobility. The low viscosity drastically reduces the resistive losses in electrochemical cells.
-
Avoid [EMIM][DCA] if you require high voltage stability (>3.0 V) or strict anhydrous conditions without a glovebox, as the dicyanamide anion is susceptible to anodic oxidation and hydrolysis.
Part 3: Experimental Workflow & Visualization
Workflow: "Dry-Lock" Spectroscopic Acquisition
Because [EMIM][DCA] absorbs atmospheric moisture within seconds, standard open-air handling yields invalid spectra (showing false O-H bands).
Figure 1: The "Dry-Lock" workflow ensures that spectroscopic data reflects the ionic liquid's intrinsic properties, not its water content.
Molecular Interaction Diagram
Understanding why [EMIM][DCA] is so fluid compared to [BMIM][PF6] requires visualizing the anion-cation interaction. The planar, charge-delocalized [DCA] anion prevents efficient packing.
Figure 2: Structural causality of viscosity. The flexible, charge-diffuse [DCA] anion disrupts lattice formation more effectively than the rigid [PF6].
References
-
Kiefer, J., et al. (2007). Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra. Applied Spectroscopy. Retrieved from [Link]
- Fredlake, C. P., et al. (2004).Thermophysical properties of imidazolium-based ionic liquids. Journal of Chemical & Engineering Data. (Comparison of densities and viscosities).
- MacFarlane, D. R., et al. (2006).Ionic liquids based on the dicyanamide anion: High ionicity and low viscosity. Chemical Communications.
-
Yoshida, Y., et al. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers in Chemistry. Retrieved from [Link]
Thermal Analysis of Ethyl Methyl Imidazolium Dicyanamide ([EMIM][DCA]): A Comparative Technical Guide
Executive Summary & Strategic Context
Ethyl methyl imidazolium dicyanamide ([EMIM][DCA]) represents a critical class of "energetic" ionic liquids (ILs). Unlike its fluorinated counterparts (e.g., [EMIM][NTf
However, this reactivity comes at the cost of thermal stability. For researchers in drug delivery or energetic materials, understanding the thermal window of [EMIM][DCA] is non-negotiable. This guide moves beyond simple melting point listing; it provides a causal analysis of why [EMIM][DCA] behaves the way it does under thermal stress compared to its structural analogs: [BMIM][DCA] (cation variation) and [EMIM][BF
Experimental Design: The Self-Validating Protocol
As scientists, we cannot rely on literature values alone due to the "water effect." [EMIM][DCA] is hygroscopic; absorbed water acts as a plasticizer, artificially lowering the glass transition temperature (
Pre-Analysis Sample Conditioning
-
Objective: Remove volatile impurities (water/solvents) that skew mass loss onset.
-
Protocol: Vacuum drying at 60°C for 24 hours (
mbar). -
Validation: Karl Fischer titration must confirm water content
ppm before thermal loading.
Differential Scanning Calorimetry (DSC) Workflow
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).
-
Crucible: Hermetically sealed Aluminum pan (prevents moisture uptake during the run).
-
Cycle Logic:
-
Cool to -150°C: Ensures complete vitrification.
-
Heat to 100°C @ 10°C/min: Observe
and cold crystallization ( ). -
Cool to -150°C @ 10°C/min: Erase thermal history.
-
Heat to 100°C @ 10°C/min: Record definitive phase transitions.
-
Thermogravimetric Analysis (TGA) Workflow
-
Atmosphere: Dynamic Nitrogen (50 mL/min) to study intrinsic stability; Air to study oxidative stability.
-
Ramp: 10°C/min from 30°C to 600°C.
-
Critical Parameter:
(temperature at 5% mass loss) and (derivative TGA peak).
Workflow Visualization
Figure 1: Self-validating thermal analysis workflow ensuring moisture removal before thermal characterization.
Comparative Thermal Performance
Decomposition Stability ( )
The anion drives thermal stability in imidazolium ILs. The dicyanamide anion ([N(CN)
Comparative Data Table: Thermal Stability (10°C/min, N
| Compound | Cation | Anion | Stability Mechanism | ||
| [EMIM][DCA] | [C | [N(CN) | ~255°C | ~310°C | Nucleophilic attack (Dealkylation) |
| [BMIM][DCA] | [C | [N(CN) | ~248°C | ~305°C | Longer alkyl chain = slightly lower stability (Hofmann elimination risk) |
| [EMIM][BF | [C | [BF | ~412°C | ~450°C | Inert anion; requires high energy for bond scission |
| [EMIM][OAc] | [C | [CH | ~180°C | ~230°C | Highly basic anion; promotes carbene formation early |
Expert Insight:
-
vs. [BMIM][DCA]: Increasing the alkyl chain length from Ethyl (C2) to Butyl (C4) slightly decreases thermal stability. The longer chain introduces more vibrational degrees of freedom and steric bulk, slightly weakening the cation-anion network, but the effect is marginal (<10°C).
-
vs. [EMIM][BF
]: [EMIM][DCA] is significantly less stable (~150°C lower ). If your process requires temperatures >250°C, [DCA] is unsuitable. -
vs. [EMIM][OAc]: [DCA] is superior to Acetate-based ILs. While both anions are nucleophilic, the delocalization of charge in [DCA]
makes it less basic than [OAc] , delaying the onset of decomposition.
Phase Transitions (DSC)
[EMIM][DCA] is a classic "glass former." Its low lattice energy—caused by the planar, asymmetric cation and the flexible, charge-delocalized anion—prevents efficient packing.
-
Glass Transition (
): [EMIM][DCA] exhibits a around -89°C . This is exceptionally low, making it an excellent electrolyte for low-temperature applications. -
Crystallization: Unlike [EMIM][Cl] which is solid at room temperature, [EMIM][DCA] rarely crystallizes upon cooling. It vitrifies. However, upon reheating (cold crystallization), it may show a weak exothermic peak around -60°C followed by a melting endotherm near -15°C, though this is highly dependent on purity.
Mechanistic Insight: Why does [EMIM][DCA] decompose?
Understanding the why allows you to predict behavior in new formulations. The decomposition is not a simple bond breaking; it is a chemical reaction between the ion pair.
Primary Pathway: Nucleophilic Dealkylation (S
Secondary Pathway: Anion Polymerization.
At high temperatures, the nitrile groups (-C≡N) on the DCA anion can cyclize to form melamine-like structures (trimerization). This often leaves a solid carbonaceous residue (char) in the TGA pan, unlike [EMIM][NTf
Decomposition Pathway Diagram
Figure 2: Dual decomposition pathways of [EMIM][DCA] under thermal stress.
Application Implications
Drug Synthesis & Delivery
[EMIM][DCA] is often used to solubilize difficult pharmaceutical ingredients (APIs).
-
Risk: If the synthesis requires heating >150°C, trace decomposition products (reactive alkyl-dicyanamides) can react with the API, creating impurities.
-
Recommendation: Maintain processing temperatures <120°C. Use [EMIM][BF
] if higher temperatures are required, provided the fluoride anion is compatible with the chemistry.
Hypergolic Fuels
[EMIM][DCA] is a leading candidate for hydrazine replacement.
-
Performance: The lower thermal stability compared to [EMIM][BF
] is actually a benefit here. The "trigger" for ignition (reaction with nitric acid) is kinetically linked to the ease of breaking the anion-cation network. The high energy content of the C≡N bonds contributes to the specific impulse.
References
-
Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids. J. Phys. Chem. A. (2014).[1][2] Detailed mechanistic study on DCA anion reactivity.
-
Thermophysical properties of 1-ethyl-3-methylimidazolium dicyanamide. J. Chem. Thermodyn. (2017).[3] Comprehensive data on density, viscosity, and heat capacity.[4][5]
-
Thermal stability of ionic liquids: Current status and prospects. Processes. (2021).[1][6][7] Review of TGA methodologies and
comparisons. -
Hypergolic Ignition Behaviors of [EMIm][DCA]. Energy & Fuels. (2018).[8] Application context for energetic ionic liquids.
Sources
- 1. ajer.org [ajer.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arxiv.org [arxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of CO2 Capture Efficiency: Ethyl Methyl Imidazolium Dicyanamide vs. Amine Solutions
A Guide for Researchers and Drug Development Professionals
The imperative to mitigate atmospheric CO2 concentrations has catalyzed extensive research into efficient and sustainable carbon capture technologies. Among these, solvent-based absorption remains a leading approach. For decades, aqueous amine solutions, particularly monoethanolamine (MEA), have been the benchmark solvent for post-combustion CO2 capture. However, challenges associated with their high energy penalty for regeneration, corrosive nature, and solvent degradation have prompted the exploration of alternative solvents. Ionic liquids (ILs), with their unique physicochemical properties, have emerged as promising candidates. This guide provides an in-depth technical comparison of the CO2 capture efficiency of a representative imidazolium-based ionic liquid, 1-ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]), against traditional amine solutions.
The Contestants: A Tale of Two Solvents
Aqueous amine solutions, such as the widely used 30 wt% monoethanolamine (MEA), capture CO2 through a chemical reaction, forming carbamates. This process is characterized by high absorption rates and capacities at low partial pressures of CO2. However, the strong chemical bond formed necessitates a significant energy input for solvent regeneration, typically through heating, which constitutes a major operational cost. Furthermore, the corrosive nature of amines requires the use of specialized and costly materials for construction of capture plants.
In contrast, ionic liquids like [EMIM][DCA] are molten salts at or near room temperature, possessing negligible vapor pressure, high thermal stability, and tunable properties. [EMIM][DCA] has garnered attention due to the high nitrogen content of the dicyanamide anion, which is thought to enhance CO2 solubility. The CO2 capture mechanism in many ILs is primarily physical absorption, although some exhibit chemical interactions. This generally results in a lower energy requirement for regeneration compared to amine solutions.
Head-to-Head Comparison: Performance Metrics
A direct quantitative comparison of [EMIM][DCA] and amine solutions reveals a trade-off between various performance parameters. While amine solutions often exhibit higher initial absorption rates, ionic liquids can offer advantages in terms of regeneration energy and stability.
| Performance Metric | Ethyl Methyl Imidazolium Dicyanamide ([EMIM][DCA]) | Amine Solutions (e.g., 30 wt% MEA) |
| CO2 Absorption Capacity | Moderate; CO2 has a higher density in [EMIM][DCA] compared to other ILs.[1] | High, typically in the range of 360-380 g CO2/kg MEA.[2] |
| Absorption Rate | Generally lower than amine solutions.[3][4] | High, due to fast chemical reaction kinetics. |
| Desorption & Regeneration | Lower energy requirement due to weaker CO2 interaction. | High energy penalty for breaking strong chemical bonds. |
| Thermal Stability | High, with decomposition temperatures often above 200°C.[4] | Prone to thermal degradation, leading to solvent loss and equipment fouling. |
| Corrosivity | Generally less corrosive than amine solutions.[3] | Highly corrosive, requiring specialized materials and corrosion inhibitors. |
| Volatility | Negligible vapor pressure, leading to minimal solvent loss.[4] | Volatile, contributing to solvent loss and environmental concerns. |
The Science Behind the Separation: Mechanistic Insights
The difference in performance between [EMIM][DCA] and amine solutions stems from their distinct CO2 capture mechanisms.
Amine Solutions: A Chemical Embrace
In aqueous amine solutions, CO2 reacts with the amine to form a carbamate, as illustrated in the following simplified reaction for a primary amine like MEA:
2 RNH₂ + CO₂ ⇌ RNH₃⁺ + RNHCOO⁻
This chemical interaction is strong, leading to high absorption capacity at low CO2 concentrations. However, reversing this reaction to release the CO2 and regenerate the amine requires significant heat input.
[EMIM][DCA]: A Physical Attraction
For many ionic liquids, including [EMIM][DCA], CO2 capture is primarily a process of physical absorption, where CO2 molecules dissolve in the free volume of the liquid. The affinity of CO2 for the ionic liquid is influenced by the molecular structure of both the cation and the anion. In the case of [EMIM][DCA], the dicyanamide anion is believed to play a key role in enhancing CO2 solubility.[1] Because the interaction is physical, the energy required to release the captured CO2 is generally lower than for chemical absorption in amines.
Experimental Protocols for Performance Evaluation
To empirically compare the CO2 capture efficiency of [EMIM][DCA] and amine solutions, a series of standardized experiments are conducted.
CO2 Absorption Capacity Measurement
The equilibrium CO2 absorption capacity is a critical parameter. This is typically determined by bubbling a gas stream with a known CO2 concentration through a measured amount of the solvent until saturation is reached. The amount of CO2 absorbed is then measured gravimetrically or by analyzing the outlet gas concentration.
Experimental Workflow:
Caption: Workflow for determining CO2 absorption capacity.
Absorption and Desorption Kinetics
The rates of CO2 absorption and desorption are crucial for process design. These are often measured in a stirred-cell reactor or a wetted-wall column. The change in CO2 concentration in either the gas or liquid phase is monitored over time to determine the rate constants.
Regeneration Energy
The energy required for solvent regeneration is a key economic driver. This is typically determined by heating the CO2-loaded solvent and measuring the heat input required to release a certain amount of CO2.
The Path Forward: Hybrid Systems and Future Outlook
While both amine solutions and ionic liquids like [EMIM][DCA] have their respective advantages and disadvantages, the future of CO2 capture may lie in hybrid systems that combine the strengths of both. For instance, mixtures of amines and ionic liquids are being explored to leverage the high absorption rates of amines with the lower regeneration energies and stability of ionic liquids.[3][5]
The development of novel ionic liquids with enhanced CO2 affinity and lower viscosity also remains a vibrant area of research. As our understanding of the structure-property relationships in these materials deepens, it may become possible to design "task-specific" ionic liquids that are optimized for CO2 capture.
Conclusion
The choice between this compound and traditional amine solutions for CO2 capture is not straightforward and depends on the specific application and operational priorities. Amine solutions offer high absorption rates and capacities but are hampered by high regeneration costs and corrosivity. [EMIM][DCA] and other ionic liquids present a promising alternative with lower energy requirements for regeneration and greater stability, though often with slower absorption kinetics.[4] Continued research and development, particularly in the area of hybrid solvent systems, will be crucial in advancing the field of CO2 capture and mitigating the impacts of climate change.
References
- CO2 Absorbing Capacity of MEA - SciSpace. (URL: )
- Supported Monoethanolamine for CO2 Separ
-
CO2 Capture Efficiency, Corrosion Properties, and Ecotoxicity Evaluation of Amine Solutions Involving Newly Synthesized Ionic Liquids | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])
-
Carbon dioxide (CO2) capture: Absorption-desorption capabilities of 2-amino-2-methyl-1-propanol (AMP), piperazine (PZ) and monoethanolamine (MEA) tri-solvent blends - Academia.edu. (URL: [Link])
- Carbon Dioxide Absorption Using Monoethanolamine, Piperazine and N-Metil-2-Pirolidon Solvents Under Counter Current Regime in Packed Column Reactor. (URL: )
-
CO2 Capture Efficiency, Corrosion Properties, and Ecotoxicity Evaluation of Amine Solutions Involving Newly Synthesized Ionic Liquids | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])
-
Using Ionic Liquids to Improve CO2 Capture - PMC. (URL: [Link])
-
CO2 Absorption in Aqueous Monoethanolamine/Methyldiethanolamine/ Diethylenetriamine and Their Blends Solutions - Asian Publication Corporation. (URL: [Link])
-
Webinar: Experimental Methods for Determining Carbon Dioxide Capture in the Presence of Water Vapor - YouTube. (URL: [Link])
-
Using Ionic Liquids to Improve CO2 Capture - MDPI. (URL: [Link])
-
Evaluating the efficiency of enzyme accelerated CO2 capture: chemical kinetics modelling for interpreting measurement results - PMC. (URL: [Link])
-
CO2 capture experiments - Science-Share. (URL: [Link])
-
Reviewing and screening ionic liquids and deep eutectic solvents for effective CO2 capture. (URL: [Link])
-
Solubilities of Carbon Dioxide in 1-Ethyl-3-methylimidazolium Thiocyanate, 1-Ethyl-3-methylimidazolium Dicyanamide, and 1-Ethyl-3-methylimidazolium Tricyanomethanide at (298.2 to 373.2) K and (0 to 300.0) kPa | Journal of Chemical & Engineering Data. (URL: [Link])
-
(PDF) CFD comparison of novel [emim][DCA] and [emim][MS] ionic liquids for the separation of CO2 greenhouse gas in the membrane contactor - ResearchGate. (URL: [Link])
-
Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and Catalysts - PMC. (URL: [Link])
-
Encapsulation of functional solvents for improved thermal stability in CO2 capture applications - ChemRxiv. (URL: [Link])
-
A comprehensive review on CO2 capture process using amine-ionic liquids mixtures - Global NEST Journal. (URL: [Link])
-
Ionic Liquids and Poly (Ionic Liquids) for CO 2 Capture: A Comprehensive Review - MDPI. (URL: [Link])
-
Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. (URL: [Link])
-
Efficient and reversible CO2 capture in bio-based ionic liquids solutions - Recode. (URL: [Link])
-
Thermal stability and specific heats of {[emim][DCA] + [emim][TCM]} mixed ionic liquids | Request PDF - ResearchGate. (URL: [Link])
-
LABORATORY TESTS ON THE EFFICIENCY OF CARBON DIOXIDE CAPTURE FROM GASES IN NaOH SOLUTIONS - jeeng.net. (URL: [Link])
-
Experimental set‐up for CO2 capture. - ResearchGate. (URL: [Link])
-
CO2 Absorption Mechanism by the Deep Eutectic Solvents Formed by Monoethanolamine-Based Protic Ionic Liquid and Ethylene Glycol - Semantic Scholar. (URL: [Link])
-
Intensified CO2 Absorption Process Using a Green Solvent: Rate-Based Modelling, Sensitivity Analysis, and Scale-Up - MDPI. (URL: [Link])
-
Effect of the Presence of MEA on the CO2 Capture Ability of Superbase Ionic Liquids. (URL: [Link])
-
The absorption rate of CO 2 vs absorption time in different absorbents: (d) DEA - ResearchGate. (URL: [Link])
-
CO2 Capture Using Amine-Based Solvents: Identification of Additives to Improve the Kinetics and Thermodynamics of CO2 Sorption at High-Pressure Conditions - MDPI. (URL: [Link])
-
(PDF) Absorption of Carbon Dioxide in the aqueous mixtures of Methyldiethanolamine with three types of Imidazolium-based Ionic Liquids - ResearchGate. (URL: [Link])
-
Low Temperature Phase Transitions of the Ionic Liquid 1-Ethyl-3-methylimidazolium Dicyanamide - arXiv.org. (URL: [Link])
-
Molecular Dynamics Simulations and Product Vibrational Spectral Analysis for the Reactions of NO 2 with 1-Ethyl-3-methylimidazolium Dicyanamide (EMIM + DCA - PubMed. (URL: [Link])
-
Evaluation of Two Imidazolium Dicyanamide Ionic Solvents for Extractive Desulfurization of Model Fuels | Request PDF - ResearchGate. (URL: [Link])
-
Thermodynamic properties of aqueous solutions of [EMIM] thiocyanate and [EMIM] dicyanamide | Request PDF - ResearchGate. (URL: [Link])
-
Hydrogen bonding between 1-ethyl-3-methyl-imidazolium dicyanamide ionic liquid and selected co-solvents with varying polarity: A DFT study - ResearchGate. (URL: [Link])
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Ethyl-3-methylimidazolium Dicyanamide ([EMIM][DCA])
As a Senior Application Scientist, my objective extends beyond the application of our products to ensuring their entire lifecycle, including disposal, is managed with the highest standards of safety and environmental responsibility. This guide provides a detailed, technically grounded protocol for the proper disposal of 1-Ethyl-3-methylimidazolium dicyanamide (CAS: 370865-89-7), an ionic liquid valued in various research applications. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.
Disclaimer: This guide provides general recommendations. All waste disposal activities must comply with local, state, and federal regulations. Always consult your institution's Environmental Health & Safety (EHS) department for specific requirements.
Hazard Identification and Immediate Safety Profile
Understanding the inherent risks of a substance is the foundation of its safe handling and disposal. [EMIM][DCA] is not benign and presents several hazards that must be respected.[1][2]
Core Hazards Associated with [EMIM][DCA]:
-
Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.[1][2][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of mists or vapors.[1]
-
Aquatic Toxicity: Harmful to aquatic life.
These classifications necessitate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times.
| Hazard Classification (GHS) | Description | Associated Risk Statement | Source(s) |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | H302 | [1][2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | H315 | [1][2] |
| Skin Sensitisation (Category 1) | May cause an allergic skin reaction. | H317 | [4] |
| Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation. | H319 | [1][2] |
| STOT - Single Exposure (Category 3) | May cause respiratory irritation. | H335 | [1] |
| Hazardous to the Aquatic Environment (Acute, Cat 3) | Harmful to aquatic life. | H402 |
Required PPE:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety goggles and/or a face shield.
-
Skin and Body Protection: A lab coat is mandatory. Ensure skin is not exposed.
Spill Management Protocol
Accidental spills require a swift and systematic response to mitigate exposure and environmental release.
Step-by-Step Spill Cleanup Procedure (for small-scale laboratory spills, <100 mL):
-
Immediate Evacuation and Ventilation: Alert personnel in the immediate area. If the spill is significant or in a poorly ventilated space, evacuate the lab and contact your EHS department. Ensure adequate ventilation to disperse any vapors.[4]
-
Don Appropriate PPE: Before approaching the spill, don the full required PPE as listed above.
-
Contain the Spill: Prevent the spill from spreading. Use a spill containment berm or dike if necessary. Crucially, prevent the liquid from entering any drains or sewer systems.[4]
-
Absorb the Material: Cover the spill with an inert, non-combustible absorbent material. Suitable options include sand, diatomaceous earth, or universal binding agents.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Containerize: Carefully scoop the absorbed material and place it into a clearly labeled, sealable container designated for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with soap and water. Rinse with water. All cleaning materials (wipes, gloves) are considered contaminated and must be placed in the hazardous waste container.
-
Package and Label for Disposal: Seal the container. Label it clearly as "Hazardous Waste: 1-Ethyl-3-methylimidazolium dicyanamide" and include the date and any other information required by your institution. Arrange for pickup by your EHS or a licensed waste contractor.
Routine Waste Management and Segregation
Proper disposal begins with correct segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous reactions and complicates the final disposal process.
Core Principle: All [EMIM][DCA], whether in pure form, in solution, or contaminating other materials (e.g., pipette tips, gloves, wipes), must be treated as hazardous chemical waste.
Protocol for Waste Collection:
-
Designate a Waste Container: Use a dedicated, chemically compatible, and sealable container for all [EMIM][DCA] waste. The original product container is often suitable for this purpose.
-
Do Not Mix Waste: Never mix [EMIM][DCA] waste with other chemical waste streams, particularly strong oxidizing agents, which are incompatible.[2] Mixing wastes can create unpredictable hazards.
-
Solid vs. Liquid Waste: Contaminated solids (gloves, absorbents) should be placed in the same container as the liquid waste to consolidate the waste stream.
-
Labeling: The container must be clearly labeled "Hazardous Waste" and specify its contents. Keep the container sealed when not in use.
Approved Final Disposal Methodologies
The chemical stability and environmental hazards of [EMIM][DCA] limit the acceptable methods for its final destruction.
Primary and Recommended Method: High-Temperature Incineration
The universally recommended method for the disposal of [EMIM][DCA] is through a licensed hazardous waste disposal facility that utilizes high-temperature incineration.[2][3]
-
Causality: [EMIM][DCA] undergoes thermal decomposition at high temperatures (onset above 300°C).[5][6] Incineration ensures the complete breakdown of the imidazolium cation and the dicyanamide anion into simpler gaseous products like carbon dioxide, water, and nitrogen.
-
Trustworthiness: Professional incineration facilities are equipped with flue-gas "scrubbers" and afterburners to neutralize hazardous combustion byproducts, such as nitrogen oxides (NOx) and potentially hydrogen cyanide (HCN), which can form during the burning of nitrogen-containing compounds.[2][4] This ensures that the final release into the atmosphere is environmentally safe and compliant with regulations.
Prohibited Disposal Methods
-
Drain Disposal: Strictly Prohibited. Due to its classification as "harmful to aquatic life" and its poor biodegradability, releasing [EMIM][DCA] into the sewer system can damage aquatic ecosystems and wastewater treatment processes.[7][8]
-
Landfill: Not Permitted. Direct landfilling of liquid chemical waste is illegal in most jurisdictions and poses a long-term risk of soil and groundwater contamination.
-
Evaporation: Allowing the substance to evaporate in a fume hood is not a disposal method. It merely transfers the chemical into the atmosphere, violating environmental regulations.
Decision-Making Workflow for [EMIM][DCA] Disposal
The following diagram outlines the logical steps for managing any waste containing [EMIM][DCA].
Caption: Decision workflow for safe disposal of [EMIM][DCA].
References
- Safety Data Sheet - Iolitec. (2015). Iolitec.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- Safety Data Sheet: 1-Ethyl-3-methyl-imidazolium-dicyanamide - Carl ROTH. (2024). Carl ROTH.
- Dynamics Simulations and Statistical Modeling of Thermal Decomposition of 1-Ethyl-3-methylimidazolium Dicyanamide and 1-Ethyl-2,3-dimethylimidazolium Dicyanamide. (2014). The Journal of Physical Chemistry A.
- Technical Data Sheet - Iolitec. (2016). Iolitec.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- CAS 370865-89-7 1-Ethyl-3-methylimidazolium dicyanamide - Alfa Chemistry. Alfa Chemistry.
- Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. (2014). eScholarship.
- Disposal of the Industrial Wastes of Ionic Liquid.ResearchGate.
- Safety Data Sheet - Hampton Research. (2024). Hampton Research.
- Ionic Liquids: Methods of Degradation and Recovery. (2011). ResearchGate.
- The Versatility of the Dicyanamide Anion (Dca) as a Bridging Ligand. (2024). CONICET.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
